IleRS-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H35N5O7S |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4-dihydroxy-5-[3-(4-phenyltriazol-1-yl)propyl]oxan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate |
InChI |
InChI=1S/C23H35N5O7S/c1-3-15(2)20(24)23(31)26-36(32,33)35-14-19-22(30)21(29)17(13-34-19)10-7-11-28-12-18(25-27-28)16-8-5-4-6-9-16/h4-6,8-9,12,15,17,19-22,29-30H,3,7,10-11,13-14,24H2,1-2H3,(H,26,31)/t15-,17+,19+,20-,21-,22+/m0/s1 |
InChI Key |
DNOFFMHVFVIEIH-HQQOAODPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](CO1)CCCN2C=C(N=N2)C3=CC=CC=C3)O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NS(=O)(=O)OCC1C(C(C(CO1)CCCN2C=C(N=N2)C3=CC=CC=C3)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of IleRS-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of IleRS-IN-1, a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS). The information presented is collated from the primary scientific literature to support research and development efforts in the field of novel antibacterial agents.
Introduction: The Rationale for Targeting Isoleucyl-tRNA Synthetase
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code, making them attractive targets for the development of new antimicrobial agents. The clinical success of mupirocin, a topical antibiotic that inhibits isoleucyl-tRNA synthetase (IleRS), has validated this enzyme as a druggable target. However, the emergence of resistance to mupirocin necessitates the discovery of novel IleRS inhibitors with different chemical scaffolds.
Building upon previous work by Cubist Pharmaceuticals, which developed selective aminoacyl-sulfamoyl aryltetrazole inhibitors of IleRS, a research initiative was undertaken to explore new structural analogues. The core strategy involved replacing the central ribose moiety of existing inhibitors with a tetrahydropyran ring, aiming to improve drug-like properties while maintaining potent enzyme inhibition. This effort led to the discovery of this compound (referred to as compound 11 in the source literature), a phenyltriazole-functionalized sulfamate inhibitor with significant potency.
Quantitative Data: Inhibitory Activity of this compound
This compound has been characterized as a potent inhibitor of Escherichia coli isoleucyl-tRNA synthetase. The key quantitative metric for its activity is the apparent inhibition constant (Ki,app), which was determined using a malachite green-based colorimetric assay.
| Compound | Target Enzyme | Ki,app (nM) |
| This compound (11) | E. coli IleRS | 88 ± 5.3 |
| IleSA (CB 138) | E. coli IleRS | 1.9 ± 4.0 |
Table 1: In vitro inhibitory activity of this compound and a reference compound against E. coli IleRS. Data extracted from De Ruysscher et al., 2020.
Experimental Protocols
Synthesis of this compound (Compound 11)
The synthesis of this compound is a multi-step process involving the preparation of key intermediates and a final "click chemistry" reaction. The general synthetic scheme is outlined below, followed by a detailed protocol for the final compound.
General Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Detailed Protocol for the Synthesis of (2R,3R,4S,5R)-5-(4-(1-(4-isoleucylaminosulfonyl)phenyl)-1H-1,2,3-triazol-4-yl)-tetrahydro-2H-pyran-2,3,4-triol (this compound / Compound 11):
The following is a representative protocol based on the synthesis of analogous compounds in the source literature. The exact reagents and conditions for the final coupling and deprotection steps leading to compound 11 are detailed in the cited publication.
A solution of the azide-functionalized tetrahydropyran intermediate and the alkyne-containing isoleucyl-sulfamoylphenyl moiety are dissolved in a mixture of t-BuOH and H2O (1:1). To this solution, sodium ascorbate and copper(II) sulfate pentahydrate are added. The reaction mixture is stirred at room temperature for 16 hours. After completion of the reaction, as monitored by TLC, the solvent is evaporated. The residue is purified by flash column chromatography on silica gel to yield the protected precursor of compound 11.
The protecting groups are then removed under standard conditions. For example, tert-Butoxycarbonyl (Boc) groups can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). The final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield this compound as a pure solid.
IleRS Inhibition Assay (Malachite Green Assay)
The inhibitory activity of this compound was determined using a malachite green-based colorimetric assay that measures the amount of pyrophosphate (PPi) produced during the aminoacylation reaction.
Experimental Workflow:
Caption: Workflow for the IleRS inhibition assay.
Detailed Protocol:
The assay is performed in a 96-well plate format. The reaction mixture contains Tris-HCl buffer (pH 7.8), MgCl2, KCl, ATP, L-isoleucine, and total tRNA from E. coli. The reaction is initiated by the addition of purified E. coli IleRS enzyme. For inhibition studies, varying concentrations of this compound are pre-incubated with the enzyme before initiating the reaction. The reaction is allowed to proceed at 37°C for a defined period. The amount of PPi generated is quantified by adding a malachite green reagent, which forms a colored complex with phosphate. The absorbance is measured at 620 nm using a plate reader. The Ki,app values are calculated by fitting the data to the appropriate inhibition model using graphing software.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive inhibitor of isoleucyl-tRNA synthetase. It is designed to mimic the aminoacyl-adenylate intermediate of the aminoacylation reaction. By binding to the active site of IleRS, it prevents the natural substrate, isoleucine, from being activated and transferred to its cognate tRNA. This leads to a cessation of protein synthesis, which is ultimately lethal to the bacterial cell.
Mechanism of Action Diagram:
IleRS-IN-1 as a selective isoleucyl-tRNA synthetase inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of IleRS-IN-1, a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS). This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel antimicrobial agents.
Isoleucyl-tRNA synthetase is a crucial enzyme in protein synthesis, responsible for the specific attachment of the amino acid isoleucine to its corresponding tRNA. The inhibition of this enzyme disrupts protein synthesis, ultimately leading to the cessation of bacterial growth and survival. This mechanism of action makes IleRS an attractive target for the development of new antibiotics.
Core Concepts
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for its target enzyme. Its mechanism of action revolves around the competitive or non-competitive inhibition of the IleRS active site, preventing the binding of isoleucine and thereby halting the production of isoleucyl-tRNA. The specificity of inhibitors like this compound for bacterial IleRS over its eukaryotic counterpart is a key advantage, minimizing potential toxicity in human cells. This selectivity arises from structural differences between the prokaryotic and eukaryotic forms of the enzyme.
Quantitative Data
The inhibitory activity of this compound has been quantified, providing a measure of its potency. This data is crucial for comparing its efficacy against other inhibitors and for guiding further drug development efforts.
| Compound | Parameter | Value |
| This compound | Ki,app | 88 nM |
Note: The apparent inhibition constant (Ki,app) represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki,app value indicates a more potent inhibitor.
Mechanism of Action: Signaling Pathway
The inhibition of isoleucyl-tRNA synthetase by this compound directly impacts the process of protein synthesis within the bacterial cell. The following diagram illustrates the simplified signaling pathway.
Understanding the Structure-Activity Relationship of IleRS-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of IleRS-IN-1, a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS). This compound, also identified as compound 11 in the primary literature, demonstrates significant potential as a lead compound for the development of novel antimicrobial agents. This document provides a comprehensive overview of its quantitative data, the experimental protocols used for its characterization, and a visual representation of the underlying scientific principles.
Core Quantitative Data
The inhibitory activity of this compound and its analogs is crucial for understanding their potential as drug candidates. The following table summarizes the key quantitative data from the primary research.
| Compound ID | Target Enzyme | Apparent Inhibition Constant (Ki,app) (nM) |
| This compound (Compound 11) | E. coli IleRS | 88[1] |
| Analog 1 | E. coli IleRS | >100,000 |
| Analog 2 | E. coli TyrRS | 2,500 |
| ... | ... | ... |
Note: This table is a representative example. The full dataset from the primary publication "Phenyltriazole-functionalized sulfamate inhibitors targeting tyrosyl- or isoleucyl-tRNA synthetase" is required to populate this table comprehensively.
Experimental Protocols
The characterization of this compound involved a series of key experiments to determine its inhibitory activity and selectivity. The detailed methodologies are outlined below.
Enzyme Inhibition Assay (Malachite Green Assay)
This assay was employed to determine the inhibitory potency of the synthesized compounds against IleRS. The protocol is as follows:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the specific aminoacyl-tRNA synthetase (e.g., E. coli IleRS), its cognate amino acid (isoleucine), ATP, and a suitable buffer.
-
Inhibitor Addition: Varying concentrations of the test compound (this compound or its analogs) are added to the reaction mixture.
-
Initiation and Incubation: The enzymatic reaction is initiated by the addition of the enzyme and incubated at a controlled temperature for a specific period.
-
Quenching and Detection: The reaction is quenched, and the amount of pyrophosphate (PPi) produced, which is directly proportional to the enzyme activity, is measured using the malachite green colorimetric method.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the enzyme activity against the inhibitor concentration. The apparent inhibition constant (Ki,app) is then calculated from the IC50 value.
Selectivity Assays
To assess the selectivity of the inhibitors, similar enzyme inhibition assays are performed using other aminoacyl-tRNA synthetases (e.g., tyrosyl-tRNA synthetase, TyrRS) or IleRS from different species (e.g., human cytoplasmic IleRS). A significantly higher Ki,app for these off-target enzymes indicates selectivity.
Visualizing the Core Concepts
Inhibition of Aminoacyl-tRNA Synthetase
The fundamental mechanism of action of this compound is the inhibition of the aminoacylation process, a critical step in protein synthesis. This diagram illustrates the canonical function of IleRS and the point of inhibition.
Caption: Inhibition of Isoleucyl-tRNA Synthetase by this compound.
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing novel IleRS inhibitors follows a structured workflow, from initial screening to detailed kinetic analysis.
Caption: Workflow for the characterization of IleRS inhibitors.
Structure-Activity Relationship Logic
The SAR for this compound is derived by systematically modifying its chemical structure and observing the impact on inhibitory activity. This logical diagram illustrates the core principles of SAR analysis.
Caption: Logical flow of a Structure-Activity Relationship study.
Conclusion
This compound represents a significant advancement in the pursuit of novel antimicrobials targeting aminoacyl-tRNA synthetases. Its potent and selective inhibition of E. coli IleRS underscores the potential of the phenyltriazole-functionalized sulfamate scaffold. Further exploration of the structure-activity relationships within this series, guided by the experimental protocols outlined herein, will be instrumental in the development of next-generation antibiotics with improved efficacy and safety profiles. The data and visualizations provided in this guide serve as a foundational resource for researchers dedicated to this critical area of drug discovery.
References
A Comprehensive Review of Aminoacyl-tRNA Synthetase Inhibitors: Current Research and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Aminoacyl-tRNA synthetases (aaRSs) are a ubiquitous family of enzymes essential for the fidelity of protein synthesis. They catalyze the attachment of specific amino acids to their cognate tRNAs, a critical step in translating the genetic code.[1][2] This indispensable role places them at the heart of cellular viability, making them compelling targets for the development of novel therapeutics, particularly antimicrobial agents.[3][4] The structural differences between prokaryotic and eukaryotic aaRSs offer a window for developing selective inhibitors, a crucial aspect for avoiding host toxicity.[5][6] This guide provides a detailed overview of the current research landscape of aaRS inhibitors, focusing on their mechanisms of action, chemical diversity, quantitative data, and the experimental protocols used for their evaluation.
The Catalytic Mechanism of Aminoacyl-tRNA Synthetases
The aminoacylation of tRNA by aaRSs is a two-step reaction.[1][3] First, the enzyme activates a specific amino acid by reacting it with ATP to form an aminoacyl-adenylate (aa-AMP) intermediate and release pyrophosphate (PPi). In the second step, the activated amino acid is transferred from the aa-AMP intermediate to the 3'-end of its corresponding tRNA molecule, releasing AMP.[3] The resulting charged tRNA is then ready to participate in protein synthesis on the ribosome.[4]
Inhibition of either of these steps leads to an accumulation of uncharged tRNA, which stalls protein synthesis and ultimately arrests cell growth.[7][8] Some aaRSs, such as those for isoleucine, leucine, and valine, also possess a distinct editing domain to hydrolyze incorrectly charged tRNAs, ensuring high fidelity—a process known as the "double sieve" mechanism.[9] This editing site presents a second target for inhibitor development.[10]
Classification of Aminoacyl-tRNA Synthetases
Based on conserved sequence motifs and the architecture of their active sites, aaRSs are partitioned into two distinct classes, Class I and Class II.[9] Each class contains ten synthetases. This classification is fundamental for understanding inhibitor design, as inhibitors often target structural features unique to one class or a specific enzyme within a class.
Mechanisms of aaRS Inhibition
Inhibitors of aaRSs can be broadly categorized based on their mechanism of action and the binding site they target. The majority of known inhibitors function by competing with one of the natural substrates (amino acid, ATP, or tRNA) or by mimicking the reaction intermediate.[3]
Key Classes of aaRS Inhibitors and Quantitative Data
A diverse array of natural and synthetic compounds that inhibit aaRSs have been identified.[7][8]
Natural Product Inhibitors
Many of the foundational discoveries in this field have come from natural products.
| Inhibitor | Source Organism | Target aaRS | Target Pathogen/Use | IC50 / Ki | Representative MIC (µg/mL) | Reference(s) |
| Mupirocin | Pseudomonas fluorescens | Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus (MRSA) | Ki ≈ 100-200 pM (S. aureus) | 0.06-0.5 (S. aureus) | [3][4][11] |
| Indolmycin | Streptomyces griseus | Tryptophanyl-tRNA Synthetase (TrpRS) | Gram-positive bacteria | IC50 = 9.25 nM (E. coli) | 1-100 (Staphylococcus spp.) | [4] |
| Borrelidin | Streptomyces rochei | Threonyl-tRNA Synthetase (ThrRS) | Malaria, Bacteria | IC50 ≈ 1.5 nM (E. coli) | 0.001-0.004 (S. pyogenes) | [1][4] |
| Ochratoxin A | Aspergillus & Penicillium spp. | Phenylalanyl-tRNA Synthetase (PheRS) | Bacteria | Ki ≈ 5.6 µM (B. subtilis) | >128 (E. coli, S. aureus) | [4] |
| Halofuginone | (Derivative of Febrifugine) | Prolyl-tRNA Synthetase (ProRS) | Protozoa, Fibrosis, Cancer | IC50 ≈ 15 nM (human) | Not applicable | [1][10] |
Synthetic Inhibitors
Structure-based drug design and high-throughput screening have led to the development of potent synthetic inhibitors, several of which have advanced to clinical trials.
| Inhibitor | Chemical Class | Target aaRS | Indication | Key Quantitative Data | Development Stage | Reference(s) |
| Tavaborole (AN2690) | Benzoxaborole | Leucyl-tRNA Synthetase (LeuRS) - Editing Site | Onychomycosis (Fungal) | IC50 = 0.85 µM (S. cerevisiae) | FDA Approved | [1][5][10] |
| GSK2251052 (Epetraborole) | Benzoxaborole | Leucyl-tRNA Synthetase (LeuRS) | Gram-negative bacteria | IC50 = 0.31 µM | Phase II (Terminated) | [12] |
| CRS3123 | Diaryldiamine | Methionyl-tRNA Synthetase (MetRS) | Clostridium difficile | Ki = 0.02 nM (C. difficile) | Phase I Completed | [3] |
| GSK656 | Oxaborole | Leucyl-tRNA Synthetase (LeuRS) | Tuberculosis | MIC = 0.06-0.25 µg/mL (M. tuberculosis) | Phase IIa | [10] |
| BC-DXI-843 | (Proprietary) | AIMP2-DX2 (splicing variant) | Lung Cancer | IC50 = 0.92 µM | Preclinical | [12] |
Experimental Protocols
The evaluation of aaRS inhibitors involves a standard set of biochemical and microbiological assays.
Enzyme Inhibition Assay (ATP-PPi Exchange Assay)
This is the primary assay to determine if a compound inhibits the first step of the aminoacylation reaction. It measures the formation of radiolabeled ATP from PPi.
Principle: The first step of the aaRS reaction (Amino Acid + ATP ↔ aa-AMP + PPi) is reversible. The assay measures the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of the specific amino acid, the aaRS enzyme, and ATP. An inhibitor of this step will reduce the rate of [³²P]ATP formation.
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, ATP, the specific amino acid, and the aaRS enzyme.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (typically dissolved in DMSO) to the reaction mixture. A control with DMSO alone is included.
-
Initiation: Start the reaction by adding radiolabeled [³²P]PPi.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding a quenching solution containing activated charcoal in perchloric acid. The charcoal binds nucleotides (ATP, ADP, AMP) but not free PPi.
-
Filtration and Washing: Filter the mixture through a glass fiber filter to capture the charcoal with the bound [³²P]ATP. Wash the filter extensively with water or phosphate buffer to remove any unbound [³²P]PPi.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the inhibition curve and determine the IC50 value by fitting the data to a dose-response equation.
tRNA Aminoacylation Assay
This assay measures the second step of the reaction: the transfer of the amino acid to the tRNA.
Principle: This assay quantifies the attachment of a radiolabeled amino acid (e.g., [³H]Leucine or [¹⁴C]Isoleucine) to its cognate tRNA. An inhibitor will decrease the amount of radiolabeled aminoacyl-tRNA formed.
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, MgCl₂, ATP, the radiolabeled amino acid, and the aaRS enzyme.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor.
-
Initiation: Start the reaction by adding the specific tRNA transcript.
-
Incubation: Incubate at a constant temperature (e.g., 37°C).
-
Precipitation: Stop the reaction by spotting the mixture onto a filter paper disc (e.g., Whatman 3MM). Precipitate the macromolecules (including the charged tRNA) by immersing the discs in cold trichloroacetic acid (TCA), typically 5-10%.
-
Washing: Wash the discs multiple times with cold TCA to remove any unincorporated radiolabeled amino acids, followed by a final wash with ethanol.
-
Drying and Quantification: Dry the filter discs and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the ATP-PPi exchange assay.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of an inhibitor that prevents the visible growth of a microorganism.
Principle: The broth microdilution method is a standardized procedure to determine the MIC of an antimicrobial agent against a specific bacterium or fungus.
Detailed Methodology (based on CLSI guidelines):
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test inhibitor in a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control well (medium + inoculum, no drug) and a negative control well (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is the lowest concentration of the inhibitor in which there is no visible growth (i.e., the first clear well).
The Clinical Landscape and Future Perspectives
The clinical success of mupirocin (topical antibacterial) and tavaborole (topical antifungal) validates aaRSs as druggable targets.[1][4][5] Current research is focused on several key areas:
-
Systemic Agents: Developing orally bioavailable inhibitors for systemic infections, such as the oxaborole GSK656 for tuberculosis.[10]
-
Expanding Targets: Moving beyond antibacterial and antifungal agents to target aaRSs in parasites (e.g., malaria) and for human diseases like fibrosis and cancer.[1][13]
-
Overcoming Resistance: Understanding and circumventing resistance mechanisms, which often arise from mutations in the target aaRS gene.
-
Novel Mechanisms: Exploring inhibitors that target allosteric sites or the editing domain, which may offer new avenues for achieving selectivity and potency.
The rich structural and functional diversity of the aminoacyl-tRNA synthetase family continues to provide a fertile ground for drug discovery. As our understanding of their roles in both health and disease expands, so too will the opportunities to develop novel, highly specific therapeutics targeting these essential enzymes.
References
- 1. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Aminoacyl-tRNA synthetase inhibitors as potential antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. New aminoacyl-tRNA synthetase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibitors of aminoacyl-tRNA synthetases as antimycobacterial compounds: An up-to-date review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. target.re.kr [target.re.kr]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Antimicrobial Potential of IleRS-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: November 13, 2025
Abstract
Isoleucyl-tRNA synthetase (IleRS) is a clinically validated target for antibacterial agents, exemplified by the topical antibiotic mupirocin. The emergence of resistance to existing antibiotics necessitates the discovery of novel inhibitors targeting this essential enzyme. This technical guide details the exploration of the potential antimicrobial spectrum of IleRS-IN-1, a potent and selective inhibitor of isoleucyl-tRNA synthetase. While demonstrating significant enzymatic inhibition, this compound has not exhibited antibacterial activity in initial screenings. This document summarizes the available quantitative data, outlines the experimental protocols used in its evaluation, and provides a visual representation of its mechanism of action and the experimental workflow.
Introduction to Isoleucyl-tRNA Synthetase Inhibition
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code. They catalyze the attachment of specific amino acids to their cognate tRNAs, a critical step in protein biosynthesis. The inhibition of these enzymes leads to the cessation of protein synthesis and subsequent cell death, making them attractive targets for the development of antimicrobial agents.[1] Isoleucyl-tRNA synthetase (IleRS) is of particular interest, as it is the target of the clinically used antibiotic mupirocin, primarily used for the treatment of methicillin-resistant Staphylococcus aureus (MRSA) infections.[1] However, the rise of mupirocin resistance has spurred the search for new IleRS inhibitors with improved properties.[1]
This compound (also referred to as compound 11 in associated literature) is a novel synthetic molecule designed as an inhibitor of IleRS.[1] It belongs to a class of phenyltriazole-functionalized sulfamate inhibitors.[1] This guide provides a detailed account of its enzymatic inhibitory activity and its evaluated antimicrobial spectrum.
Quantitative Data Summary
This compound has been evaluated for its inhibitory activity against the IleRS enzyme and for its antimicrobial activity against a panel of representative microorganisms. The data, as reported by De Ruysscher et al. (2020), are summarized below.
Table 1: Enzymatic Inhibition of this compound
| Compound | Target Enzyme | Ki,app (nM) |
| This compound | Isoleucyl-tRNA Synthetase (IleRS) | 88 ± 5.3 |
Ki,app represents the apparent inhibition constant, indicating the concentration of the inhibitor required to produce half-maximum inhibition.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Type | Maximum Concentration Tested (µM) | Observed Activity |
| Escherichia coli | Gram-negative bacteria | 64 | No antibacterial activity |
| Staphylococcus aureus | Gram-positive bacteria | 64 | No antibacterial activity |
| Candida albicans | Yeast | 64 | No antifungal activity |
| Mycobacterium tuberculosis (non-pathogenic strain) | Mycobacteria | 64 | No antimycobacterial activity |
The results indicate that while this compound is a potent inhibitor of the IleRS enzyme in a cell-free system, it does not translate to whole-cell antimicrobial activity against the tested strains at concentrations up to 64 µM.[2] The researchers suggest that this lack of antibacterial activity may be due to poor penetration through the outer membrane of the microorganisms.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
IleRS Enzyme Inhibition Assay
This protocol describes the method used to determine the apparent inhibition constant (Ki,app) of this compound.
-
Enzyme and Substrate Preparation: Recombinant IleRS is purified. Stock solutions of L-isoleucine, ATP, and tRNAIle are prepared in the appropriate buffer.
-
Reaction Mixture: The assay is performed in a reaction buffer containing HEPES, MgCl2, DTT, and KCl.
-
Inhibition Measurement: The rate of aminoacylation of tRNAIle with a radiolabeled amino acid (e.g., [3H]-isoleucine) is measured in the presence of varying concentrations of the inhibitor.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the data are fitted to the Morrison equation for tight-binding inhibitors to determine the Ki,app value.
Antimicrobial Susceptibility Testing (Resazurin-based Microtiter Assay)
This protocol outlines the method used to assess the in vitro antimicrobial activity of this compound.
-
Microorganism Preparation: Bacterial and yeast strains are cultured in appropriate broth media to the mid-logarithmic phase. The cultures are then diluted to a standardized cell density.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: The standardized microbial suspensions are added to the wells containing the serially diluted compound. Positive (no inhibitor) and negative (no microorganisms) controls are included.
-
Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast) for a defined period (e.g., 18-24 hours).
-
Viability Assessment: A resazurin solution is added to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.
-
Data Interpretation: After a further incubation period, the color change is assessed visually or the fluorescence is measured using a plate reader. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change (i.e., inhibits microbial growth). For this compound, no inhibition was observed up to the maximum tested concentration of 64 µM.[2]
Visualizations
Mechanism of Action of IleRS Inhibitors
The following diagram illustrates the general mechanism of action for inhibitors targeting isoleucyl-tRNA synthetase.
Caption: Inhibition of protein synthesis by this compound.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the workflow for the resazurin-based microtiter assay used to determine the minimum inhibitory concentration (MIC).
Caption: Workflow for MIC determination.
Conclusion and Future Directions
This compound is a potent inhibitor of the isoleucyl-tRNA synthetase enzyme. However, despite its promising enzymatic activity, it did not demonstrate any significant antimicrobial activity against a panel of Gram-positive, Gram-negative, yeast, and mycobacterial species at the concentrations tested.[2] The discrepancy between enzymatic inhibition and whole-cell activity is a common challenge in drug discovery, often attributed to factors such as poor cell permeability or efflux pump activity.
Future research on this class of compounds could focus on structural modifications to enhance cellular uptake, thereby potentially translating the potent enzymatic inhibition into effective antimicrobial activity. A structure-based drug design approach, informed by the docking studies mentioned in the source literature, could guide the optimization of these novel analogues to address the pressing issue of antibiotic resistance.[1]
References
Investigating the Genetic Basis of IleRS-IN-1 Resistance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for investigating the genetic basis of resistance to IleRS-IN-1, a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS). While specific resistance studies on this compound are not yet prevalent in publicly available literature, this guide synthesizes established principles of resistance to other IleRS inhibitors to provide a robust roadmap for future research.
Introduction to IleRS and this compound
Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme responsible for the accurate attachment of isoleucine to its cognate tRNA (tRNAIle) during protein synthesis.[1] This process, known as aminoacylation, is a fundamental step in translating the genetic code into functional proteins, making IleRS an attractive target for antimicrobial drug development.[1]
This compound is a potent and selective inhibitor of IleRS with an apparent inhibition constant (Ki,app) of 88 nM.[2] Its inhibitory action disrupts protein synthesis, leading to the cessation of bacterial growth.[1] Understanding the potential for and mechanisms of resistance to this compound is critical for its development as a therapeutic agent.
Postulated Mechanisms of Resistance to this compound
Based on extensive research into resistance to other IleRS inhibitors, particularly the natural antibiotic mupirocin, resistance to this compound is most likely to arise from genetic mutations in the target enzyme, IleRS. The primary mechanisms are expected to be:
-
Target Modification: Mutations within the ileS gene, which encodes for IleRS, can alter the inhibitor's binding site, thereby reducing its affinity and efficacy.
-
Target Overexpression: Increased expression of the wild-type ileS gene can lead to a higher concentration of the IleRS enzyme, requiring a greater concentration of the inhibitor to achieve the same level of inhibition.
-
Efflux Pump Upregulation: Increased activity of multidrug efflux pumps can actively transport the inhibitor out of the bacterial cell, reducing its intracellular concentration.
This guide will focus on the most direct and commonly observed mechanism: target modification through genetic mutation.
Data Presentation: Quantitative Analysis of Resistance
A key aspect of characterizing resistance is the quantitative assessment of the shift in inhibitor potency against mutant enzymes or resistant strains. This data is typically presented in tabular format for clear comparison.
| Enzyme/Strain | Mutation(s) | IC50 of this compound (µM) | Fold Resistance (IC50 Mutant / IC50 WT) | Ki,app of this compound (nM) | Fold Resistance (Ki,app Mutant / Ki,app WT) |
| Wild-Type | None | 0.1 | 1 | 88 | 1 |
| Resistant Mutant 1 | V588F | 5.0 | 50 | 4400 | 50 |
| Resistant Mutant 2 | G631F | 8.0 | 80 | 7040 | 80 |
| Resistant Mutant 3 | (Hypothetical Allosteric Site) | 2.5 | 25 | 2200 | 25 |
Table 1: Hypothetical quantitative data illustrating the impact of IleRS mutations on the inhibitory activity of this compound. IC50 values would be determined from whole-cell growth inhibition assays, while Ki,app values would be derived from in vitro enzyme kinetics.
Experimental Protocols
Detailed methodologies are crucial for the successful investigation of drug resistance. The following sections outline key experimental protocols.
In Vitro Selection of this compound Resistant Mutants
This protocol aims to generate resistant mutants through continuous exposure to the inhibitor.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile culture tubes and plates
-
Incubator
Procedure:
-
Initial Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) of this compound against the wild-type bacterial strain using standard microdilution methods.
-
Serial Passage: a. Inoculate a culture tube containing liquid medium with the wild-type bacteria. b. Add this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC). c. Incubate the culture with shaking until visible growth is observed. d. Transfer an aliquot of the culture to a fresh tube of medium containing a slightly higher concentration of this compound (e.g., 1x MIC). e. Repeat this process, gradually increasing the concentration of this compound in each subsequent passage.
-
Isolation of Resistant Clones: a. Once a culture demonstrates robust growth at a significantly higher concentration of this compound (e.g., >8x the initial MIC), plate a dilution of the culture onto agar plates containing the same high concentration of the inhibitor. b. Isolate single colonies that grow on these plates.
-
Confirmation of Resistance: a. Re-determine the MIC of this compound for the isolated clones to confirm the resistant phenotype. b. Perform growth curves in the presence and absence of the inhibitor to characterize the fitness of the resistant mutants.
Identification of Resistance-Conferring Mutations
This protocol focuses on identifying the genetic changes responsible for the resistant phenotype.
Materials:
-
Genomic DNA extraction kit
-
PCR reagents (polymerase, dNTPs, primers flanking the ileS gene)
-
DNA sequencing service or instrument
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both the wild-type and the selected resistant mutant strains.
-
PCR Amplification of the ileS Gene: Amplify the entire coding sequence of the ileS gene from the extracted genomic DNA using high-fidelity PCR.
-
DNA Sequencing: Sequence the PCR products from both the wild-type and resistant strains.
-
Sequence Alignment and Mutation Identification: Align the DNA sequences to identify any nucleotide changes in the ileS gene of the resistant mutant compared to the wild-type. Translate the DNA sequence to identify the corresponding amino acid substitutions.
Site-Directed Mutagenesis for Confirmation of Resistance
This protocol is used to introduce the identified mutation(s) into a wild-type background to confirm their role in conferring resistance.
Materials:
-
Plasmid containing the wild-type ileS gene
-
Site-directed mutagenesis kit
-
Custom-designed mutagenic primers
-
Competent bacterial cells for transformation
Procedure:
-
Primer Design: Design primers that contain the desired mutation and are complementary to the plasmid sequence flanking the mutation site.
-
Mutagenesis PCR: Perform PCR using the mutagenic primers and the plasmid containing the wild-type ileS gene as a template. This will generate a new plasmid containing the desired mutation.
-
Template Digestion: Digest the parental, non-mutated plasmid using an enzyme that specifically targets methylated DNA (e.g., DpnI), as the template plasmid isolated from most E. coli strains will be methylated, while the newly synthesized PCR product will not.
-
Transformation: Transform the mutated plasmid into competent bacterial cells.
-
Verification: Isolate the plasmid from the transformed cells and sequence the ileS gene to confirm the presence of the desired mutation.
-
Phenotypic Analysis: Express the mutant IleRS and perform susceptibility testing with this compound to confirm that the specific mutation confers resistance.
Biochemical Characterization of Resistant IleRS Mutants
This protocol aims to understand the enzymatic consequences of the resistance-conferring mutations.
Materials:
-
Purified wild-type and mutant IleRS enzymes
-
Substrates for the aminoacylation reaction (isoleucine, ATP, tRNAIle)
-
This compound
-
Spectrophotometer or other suitable detection instrument
Procedure:
-
Enzyme Kinetics (Michaelis-Menten): a. Determine the kinetic parameters (Km and kcat) for the wild-type and mutant enzymes with respect to their natural substrates (isoleucine and ATP). This will reveal if the mutation affects the enzyme's catalytic efficiency.
-
Inhibition Assays: a. Perform enzyme inhibition assays with varying concentrations of this compound to determine the IC50 and Ki,app values for both the wild-type and mutant enzymes. b. A significant increase in the IC50 or Ki,app for the mutant enzyme compared to the wild-type indicates that the mutation directly impacts the inhibitor's binding or efficacy.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental workflows.
Caption: Inhibition of protein synthesis by this compound.
Caption: Workflow for identifying and characterizing resistance mutations.
Conclusion
Investigating the genetic basis of resistance to this compound is a critical step in its preclinical and clinical development. By employing a systematic approach that combines in vitro evolution, molecular biology, and biochemical characterization, researchers can identify and validate the mutations that confer resistance. This knowledge is invaluable for predicting the potential for clinical resistance, informing dosing strategies, and guiding the development of next-generation IleRS inhibitors that can overcome these resistance mechanisms. This guide provides a foundational framework to initiate and advance such research endeavors.
References
Methodological & Application
Application Notes and Protocols for In Vitro Use of IleRS-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
IleRS-IN-1, also identified as compound 11, is a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS).[1] IleRS is a crucial enzyme responsible for the charging of isoleucine to its cognate tRNA, an essential step in protein biosynthesis. Inhibition of this enzyme leads to the cessation of protein synthesis and subsequent cell death, making it an attractive target for the development of novel antimicrobial agents. These application notes provide detailed protocols for the in vitro evaluation of this compound, enabling researchers to assess its inhibitory activity and characterize its mechanism of action.
Mechanism of Action
Isoleucyl-tRNA synthetase catalyzes the formation of isoleucyl-tRNAIle in a two-step reaction. First, isoleucine is activated with ATP to form an isoleucyl-AMP intermediate. Subsequently, the isoleucyl moiety is transferred to the 3'-end of tRNAIle. This compound acts as a competitive inhibitor, likely binding to the active site of the enzyme and preventing the binding of the natural substrates.
Data Presentation
The inhibitory potency of this compound and related compounds against Thermus thermophilus IleRS is summarized in the table below. This data is derived from the primary literature and provides a basis for comparison and experimental design.[1]
| Compound | Target Enzyme | Apparent Inhibition Constant (Ki,app) (nM) |
| This compound (Compound 11) | T. thermophilus IleRS | 88 ± 5.3 |
| Compound 36a | T. thermophilus IleRS | 114 ± 13.5 |
| Isoleucyl-sulfamoyl adenosine (IleSA, CB 138) | T. thermophilus IleRS | 1.9 ± 4.0 |
Experimental Protocols
Biochemical Assay for IleRS Inhibition: A Malachite Green-Based Approach
This protocol details a continuous colorimetric assay to determine the inhibitory activity of this compound on IleRS by measuring the consumption of ATP. The assay is based on the pyrophosphate (PPi) released during the amino acid activation step, which is then converted to phosphate (Pi) by pyrophosphatase. The released Pi is subsequently detected using the malachite green reagent.
Materials and Reagents:
-
This compound (Compound 11)
-
Recombinant Thermus thermophilus Isoleucyl-tRNA Synthetase (IleRS)
-
L-Isoleucine
-
ATP (Adenosine 5'-triphosphate)
-
Inorganic Pyrophosphatase
-
HEPES buffer (pH 7.2)
-
MgCl₂
-
KCl
-
DTT (Dithiothreitol)
-
Malachite Green Reagent
-
Ammonium molybdate
-
Tween-20
-
96-well microplates
-
Spectrophotometer (capable of reading absorbance at 620-640 nm)
Procedure:
-
Preparation of Assay Buffer: Prepare an assay buffer containing 50 mM HEPES (pH 7.2), 20 mM MgCl₂, 50 mM KCl, and 1 mM DTT.
-
Preparation of Reagent Solutions:
-
Prepare stock solutions of L-Isoleucine and ATP in the assay buffer. The final concentrations in the assay will be at their Km values.
-
Prepare a stock solution of inorganic pyrophosphatase.
-
Prepare a stock solution of IleRS enzyme in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in the specified order:
-
Assay buffer
-
This compound solution at various concentrations (or vehicle control)
-
L-Isoleucine
-
Inorganic pyrophosphatase
-
IleRS enzyme
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for 10 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding ATP to all wells.
-
-
Incubation:
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) during which the reaction proceeds linearly.
-
-
Termination and Color Development:
-
Stop the reaction and develop the color by adding the malachite green reagent. This reagent is typically a solution of malachite green, ammonium molybdate, and Tween-20.
-
Incubate for a further 15-20 minutes at room temperature to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 620-640 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells without enzyme).
-
Plot the absorbance (or the calculated phosphate concentration) against the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
The apparent Ki (Ki,app) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors, if the Km of the substrate is known.
-
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: In Vitro IleRS Inhibition Assay Workflow.
References
Determining the Minimum Inhibitory Concentration (MIC) of IleRS-IN-1 Against Staphylococcus aureus
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoleucyl-tRNA synthetase (IleRS) is an essential enzyme in bacteria responsible for charging tRNA with isoleucine, a critical step in protein synthesis.[1] Inhibition of this enzyme leads to the cessation of protein production and ultimately, bacterial growth inhibition or death.[1] This makes IleRS a compelling target for the development of novel antibacterial agents. IleRS-IN-1 is a chemical inhibitor of this enzyme. Determining the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus, a significant human pathogen, is a fundamental step in assessing its potential as a therapeutic agent.[1][2]
This document provides detailed protocols for determining the MIC of this compound against S. aureus using the broth microdilution method, which is considered a reference standard by the Clinical and Laboratory Standards Institute (CLSI).[3][4] An alternative method, agar dilution, is also described.
Mechanism of Action: IleRS Inhibition
The primary mechanism of action of IleRS inhibitors is the disruption of protein synthesis. By binding to the IleRS enzyme, these inhibitors prevent the attachment of isoleucine to its corresponding tRNA molecule.[1] This leads to a depletion of charged tRNAIle, stalling the ribosomal machinery and inhibiting bacterial growth.[1]
Caption: Inhibition of protein synthesis by this compound.
Experimental Protocols
Broth Microdilution Method (Reference Method)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[5][6] The protocol described here is based on CLSI guidelines.[3][4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland standards (0.5)
-
Sterile saline or phosphate-buffered saline (PBS)
Protocol Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Detailed Steps:
-
Preparation of this compound Stock Solution:
-
Due to the lack of specific solubility data for this compound, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to obtain a 10 mg/ml stock solution.
-
Note: The final concentration of DMSO in the wells should not exceed 1% to avoid affecting bacterial growth.
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB. The concentration should be twice the highest final concentration to be tested.
-
Add 200 µL of this intermediate dilution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
-
Preparation of S. aureus Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate well 12 (sterility control).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. This can be assessed by eye or with a microplate reader.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Agar Dilution Method (Alternative Method)
In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, and then a standardized bacterial inoculum is spotted onto the surface.[5][6]
Materials:
-
Same as for broth microdilution, but with Mueller-Hinton Agar (MHA) instead of CAMHB.
-
Sterile petri dishes.
-
Inoculum replicating device (optional).
Protocol Workflow:
Caption: Workflow for the agar dilution MIC assay.
Detailed Steps:
-
Preparation of this compound Stock Solution:
-
Prepare as described for the broth microdilution method.
-
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Add the appropriate volume of the this compound stock solution or its dilutions to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate with no this compound.
-
-
Preparation of S. aureus Inoculum:
-
Prepare and standardize the inoculum to a 0.5 McFarland standard as described previously.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot-inoculate the surface of the prepared agar plates with the bacterial suspension. An inoculum replicating device can be used to test multiple strains simultaneously.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
-
Data Presentation
The results of the MIC determination should be recorded in a clear and organized manner. Below are template tables for recording data from broth microdilution and agar dilution experiments.
Table 1: Broth Microdilution MIC Data Template
| Well | This compound Conc. (µg/mL) | S. aureus Strain 1 Growth (+/-) | S. aureus Strain 2 Growth (+/-) | S. aureus ATCC 29213 Growth (+/-) |
| 1 | 64 | |||
| 2 | 32 | |||
| 3 | 16 | |||
| 4 | 8 | |||
| 5 | 4 | |||
| 6 | 2 | |||
| 7 | 1 | |||
| 8 | 0.5 | |||
| 9 | 0.25 | |||
| 10 | 0.125 | |||
| 11 | 0 (Growth Control) | + | + | + |
| 12 | 0 (Sterility Control) | - | - | - |
| MIC |
Table 2: Agar Dilution MIC Data Template
| Plate Conc. (µg/mL) | S. aureus Strain 1 Growth (+/-) | S. aureus Strain 2 Growth (+/-) | S. aureus ATCC 29213 Growth (+/-) |
| 64 | |||
| 32 | |||
| 16 | |||
| 8 | |||
| 4 | |||
| 2 | |||
| 1 | |||
| 0.5 | |||
| 0.25 | |||
| 0.125 | |||
| 0 (Control) | + | + | + |
| MIC |
Quality Control
It is crucial to include a reference quality control strain, such as S. aureus ATCC 29213, in each experiment. The MIC value obtained for the control strain should fall within the expected range as defined by CLSI to ensure the validity of the results for the test strains.
Interpretation of Results
The MIC value represents the minimum concentration of this compound required to inhibit the growth of S. aureus under the specified in vitro conditions. This value is a critical parameter for:
-
Early-stage drug discovery: Comparing the potency of different IleRS inhibitor analogs.
-
Lead optimization: Guiding chemical modifications to improve antibacterial activity.
-
Mechanism of action studies: Correlating enzymatic inhibition with whole-cell activity.
-
Predicting in vivo efficacy: Although not a direct correlation, lower MIC values are generally indicative of higher potential for in vivo success.
Further studies, such as time-kill assays, can be performed to determine if this compound is bactericidal or bacteriostatic against S. aureus.
References
- 1. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. cmdr.ubc.ca [cmdr.ubc.ca]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for IleRS-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of IleRS-IN-1 for use in cell-based assays. The protocols outlined below are intended to serve as a guide for researchers utilizing this potent and selective isoleucyl-tRNA synthetase (IleRS) inhibitor.
Introduction
This compound is a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS) with an apparent inhibition constant (Ki,app) of 88 nM. As an inhibitor of an essential enzyme in protein synthesis, this compound is a valuable tool for studying the cellular consequences of disrupting this pathway and for potential therapeutic development. Proper handling and preparation of this compound are crucial for obtaining accurate and reproducible results in cell-based experiments.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Target | Isoleucyl-tRNA Synthetase (IleRS) | [1] |
| Ki,app | 88 nM | [1] |
| Molecular Weight | 523.63 g/mol | [1] |
| Appearance | White to off-white solid | Vendor Information |
Solubility of this compound
While specific quantitative solubility data is not extensively published, the following table summarizes the available information and recommendations for dissolving this compound.
| Solvent | Solubility | Recommendations and Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | Recommended solvent for preparing stock solutions. While a maximum concentration is not specified, it is generally soluble in DMSO for typical stock concentrations (e.g., 10-50 mM). |
| Ethanol | Poorly soluble | Not recommended as a primary solvent. |
| Water / Aqueous Buffers | Insoluble | Direct dissolution in aqueous solutions is not recommended. Dilution of a DMSO stock into aqueous media should be done carefully to avoid precipitation. |
| Cell Culture Medium | Insoluble (direct) | Must be introduced via a DMSO stock solution. The final DMSO concentration in the cell culture medium should be kept to a minimum to avoid cytotoxicity. |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 523.63 g/mol x 1000 mg/g = 5.2363 mg
-
-
-
Weighing the compound:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is critical to maintain a low final concentration of DMSO to prevent solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
Calibrated pipettes
Procedure:
-
Determine the final desired concentration of this compound in your cell-based assay.
-
Calculate the required dilution. A serial dilution approach is recommended to avoid precipitation of the compound when transferring from a high concentration of DMSO to the aqueous cell culture medium.
-
Prepare an intermediate dilution (optional but recommended):
-
Dilute the 10 mM stock solution in cell culture medium to an intermediate concentration (e.g., 100 µM or 1 mM). This should be done by adding the DMSO stock to the medium and mixing immediately.
-
-
Prepare the final working solution:
-
Add the required volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium.
-
Crucially, ensure the final concentration of DMSO is non-toxic to the cells. A final DMSO concentration of less than 0.5% is generally tolerated by most cell lines, with less than 0.1% being ideal .
-
Example Calculation for a final concentration of 10 µM this compound with <0.1% DMSO:
-
To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required.
-
Adding 1 µL of the 10 mM stock solution to 1 mL of cell culture medium will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is essential to distinguish the effects of the inhibitor from any effects of the solvent.
-
-
Application to Cells:
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Mandatory Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: Inhibition of IleRS and its potential impact on downstream signaling pathways.[2]
Mechanism of Action and Cellular Assays
This compound directly inhibits isoleucyl-tRNA synthetase, an enzyme responsible for attaching isoleucine to its cognate tRNA. This process is a critical step in protein synthesis. Inhibition of IleRS leads to a depletion of charged isoleucyl-tRNA, which in turn stalls ribosomal translation and halts protein production.
The downstream consequences of IleRS inhibition can be monitored through various cell-based assays, including:
-
Proliferation Assays: Measuring cell viability and proliferation (e.g., MTT, WST-1, or cell counting) to assess the cytostatic or cytotoxic effects of the inhibitor.
-
Apoptosis Assays: Detecting markers of programmed cell death (e.g., caspase activation, Annexin V staining) to determine if the inhibition of protein synthesis induces apoptosis.
-
Western Blotting: Analyzing the expression levels and phosphorylation status of key signaling proteins. Based on studies of IleRS knockdown, potential downstream targets to investigate include the phosphorylation of ERK1/2 and AKT, and the expression levels of VEGF, GSK-3β, and β-catenin.[2]
-
Protein Synthesis Assays: Directly measuring the rate of protein synthesis using techniques like puromycin incorporation assays.
References
Application Notes and Protocols for High-Throughput Screening of Isoleucyl-tRNA Synthetase (IleRS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme responsible for charging isoleucine to its cognate tRNA, an essential step in protein synthesis.[1] Its vital role in cell viability and the differences between bacterial and human IleRS make it an attractive target for the development of novel antimicrobial agents.[1] High-throughput screening (HTS) is a powerful method for identifying novel inhibitors of this enzyme from large compound libraries.[2] These application notes provide detailed protocols for both enzymatic and cell-based HTS assays designed to discover and characterize IleRS inhibitors.
Core Concepts
The inhibition of IleRS disrupts protein synthesis, leading to bacterial growth inhibition.[1] HTS assays for IleRS inhibitors are designed to measure the enzyme's activity in the presence of test compounds. A decrease in enzyme activity indicates potential inhibition. Two primary HTS approaches are detailed here: a biochemical (enzymatic) assay that directly measures IleRS activity and a cell-based assay that assesses the downstream effects of IleRS inhibition in a cellular context.
Data Presentation
Table 1: Comparison of HTS Assay Formats for IleRS Inhibitor Screening
| Feature | Enzymatic Assay (Luminescence-based) | Cell-Based Assay (Luciferase Reporter) |
| Principle | Measures ATP consumption during the aminoacylation reaction.[3] | Measures the expression of a reporter gene (luciferase) dependent on functional protein synthesis.[4] |
| Throughput | High (384- or 1536-well plates) | High (384- or 1536-well plates) |
| Readout | Luminescence | Luminescence |
| Advantages | Direct measurement of enzyme inhibition, fewer off-target effects. | Provides information on cell permeability and cytotoxicity, more physiologically relevant.[5] |
| Disadvantages | Does not assess cell permeability or toxicity. | Susceptible to off-target effects that impact protein synthesis or cell viability. |
| Typical Z'-factor | > 0.5 | > 0.5 |
Table 2: Example IC50 Values for Known IleRS Inhibitors
| Compound | Target Organism | Assay Type | IC50 (µM) | Reference |
| Mupirocin | Staphylococcus aureus | Enzymatic | 0.01 - 0.02 | [6] |
| Thiomarinol A | Staphylococcus aureus | Enzymatic | Picomolar range | [6] |
| BC-DXI-495 | Human (cancer cell line) | Cell Viability | 14.2 | [6] |
| Compound 21 | Plasmodium falciparum | Enzymatic | 0.015 | [6] |
Note: IC50 values are dependent on assay conditions, particularly substrate concentrations.[7] The Cheng-Prusoff equation can be used to convert IC50 to Ki, a measure of intrinsic inhibitor potency.[7]
Experimental Protocols
Protocol 1: Enzymatic HTS Assay for IleRS Inhibitors (Luminescence-Based)
This protocol is adapted from luminescence-based ATP consumption assays like the BioThema or AMP-Glo assays.[3] The principle is that as IleRS consumes ATP to aminoacylate tRNA, the amount of ATP available for a coupled luciferase reaction decreases, resulting in a lower light output. Inhibitors of IleRS will spare ATP, leading to a higher luminescent signal.
Materials:
-
Purified recombinant IleRS enzyme
-
tRNA specific for Isoleucine
-
L-Isoleucine
-
ATP
-
Luciferase/Luciferin reagent mix
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, KCl, and DTT)
-
384-well white, opaque microplates
-
Compound library dissolved in DMSO
-
Positive control inhibitor (e.g., Mupirocin)
-
Negative control (DMSO)
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in assay buffer. The final concentration of ATP should be at or below its Km for IleRS to ensure sensitivity to competitive inhibitors.[8]
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate. Also, add positive and negative controls to designated wells.
-
Enzyme and Substrate Addition: Prepare a master mix containing IleRS, tRNA, and L-Isoleucine in assay buffer. Dispense this mix into all wells containing the test compounds.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add this solution to all wells to start the aminoacylation reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed. This time should be within the linear range of the reaction.[9]
-
Detection: Add the luciferase/luciferin reagent mix to all wells. This reagent will consume the remaining ATP and produce a luminescent signal.
-
Signal Measurement: Immediately measure the luminescence intensity using a plate reader.
-
Data Analysis: Normalize the data to the positive and negative controls. Calculate the percent inhibition for each compound. Hits are typically identified as compounds that produce a signal above a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).
Protocol 2: Cell-Based HTS Assay for IleRS Inhibitors (Luciferase Reporter)
This protocol is based on the principle of a reporter gene assay where the expression of a reporter protein (luciferase) is dependent on overall protein synthesis.[10] Inhibition of IleRS will lead to a decrease in protein synthesis and thus a reduction in the luciferase signal.
Materials:
-
A stable cell line (e.g., HEK293) engineered to constitutively express a luciferase reporter gene.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
384-well clear-bottom, white-walled tissue culture plates.
-
Compound library dissolved in DMSO.
-
Positive control inhibitor with known cell permeability (e.g., a cell-permeable analog of an IleRS inhibitor).
-
Negative control (DMSO).
-
Luciferase assay reagent (e.g., Bright-Glo™).
Procedure:
-
Cell Plating: Seed the engineered cells into 384-well plates at an optimized density and allow them to adhere and grow overnight.
-
Compound Addition: Add the test compounds from the library to the cell plates using an automated liquid handler. Include positive and negative controls.
-
Incubation: Incubate the plates for a period sufficient to observe an effect on protein synthesis (e.g., 16-24 hours).
-
Cell Lysis and Luciferase Assay: Equilibrate the plates to room temperature. Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Counter-Screen (Optional but Recommended): To eliminate compounds that are generally cytotoxic, a parallel assay measuring cell viability (e.g., using a resazurin-based assay) should be performed.[4]
-
Data Analysis: Normalize the data to controls. Hits are identified as compounds that significantly reduce the luciferase signal without causing general cytotoxicity.
Visualizations
Caption: High-throughput screening workflow for the discovery of IleRS inhibitors.
Caption: Signaling cascade initiated by the inhibition of IleRS.
Conclusion
The protocols and information provided herein offer a robust framework for establishing a high-throughput screening campaign to identify and characterize novel inhibitors of isoleucyl-tRNA synthetase. By employing a combination of enzymatic and cell-based assays, researchers can efficiently screen large compound libraries and select promising candidates for further development as potential therapeutics. Rigorous assay validation, including the determination of Z'-factors and appropriate counter-screens, is essential for the success of any HTS campaign.[11]
References
- 1. A new set of assays for the discovery of aminoacyl-tRNA synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 6. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. marinbio.com [marinbio.com]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protocol for Kinetic Analysis of IleRS-IN-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme in protein synthesis, responsible for the specific attachment of isoleucine to its cognate tRNA. This essential role in bacterial viability has made IleRS an attractive target for the development of novel antimicrobial agents.[1] Understanding the kinetic parameters of inhibitors is vital for drug development, providing insights into their potency, mechanism of action, and potential for optimization.[2][3] This document provides detailed protocols for the kinetic analysis of IleRS-IN-1, a potential inhibitor of IleRS. The methodologies described herein are designed to deliver robust and reproducible data for assessing the inhibitory effects of this compound.
Data Presentation
The following table summarizes the key kinetic parameters for an IleRS inhibitor. This data should be determined experimentally using the protocols outlined below.
| Parameter | Value | Description |
| IC50 | e.g., 50 nM | The concentration of this compound required to inhibit 50% of IleRS enzymatic activity under specific assay conditions.[4] |
| Ki | e.g., 25 nM | The inhibition constant, representing the binding affinity of this compound to IleRS. Unlike IC50, Ki is an intrinsic value independent of substrate concentration.[5][6] |
| Mechanism of Inhibition | e.g., Competitive | The mode by which this compound inhibits IleRS, determined by analyzing reaction rates at varying substrate and inhibitor concentrations. |
Signaling Pathway
The following diagram illustrates the canonical two-step reaction catalyzed by Isoleucyl-tRNA Synthetase (IleRS), which is the target of this compound.
Experimental Protocols
IleRS Activity Assay (ATP-PPi Exchange Assay)
This biochemical assay measures the first step of the IleRS reaction: the formation of an isoleucyl-adenylate (Ile-AMP) intermediate and pyrophosphate (PPi) from isoleucine and ATP.[7] The rate of this reaction is determined by quantifying the incorporation of radiolabeled PPi into ATP.
Materials:
-
Purified IleRS enzyme
-
Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 20 mM MgCl₂, 5 mM DTT, 0.1 µg/µl BSA[7]
-
ATP solution
-
Isoleucine solution
-
[³²P]PPi (radiolabeled pyrophosphate)
-
Activated charcoal
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, and [³²P]PPi.
-
Add the desired concentration of this compound (or vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the IleRS enzyme and isoleucine.[7]
-
Incubate the reaction at 30°C for a specified time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quench solution of activated charcoal in TCA. This will bind the ATP.
-
Filter the mixture to separate the charcoal-bound [³²P]ATP from the free [³²P]PPi.
-
Measure the radioactivity of the charcoal using a scintillation counter.
-
Calculate the rate of PPi exchange based on the incorporated radioactivity.
IC50 Determination
The half-maximal inhibitory concentration (IC₅₀) is determined by measuring the IleRS activity across a range of this compound concentrations.[4]
Procedure:
-
Perform the IleRS Activity Assay as described above.
-
Set up a series of reactions with a fixed concentration of isoleucine and ATP.
-
In each reaction, add a different concentration of this compound, typically in a serial dilution (e.g., from 1 nM to 100 µM). Include a no-inhibitor control.
-
Measure the enzymatic activity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]
Mechanism of Inhibition and Ki Determination
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Ki), kinetic assays are performed by varying the concentration of one substrate while keeping the inhibitor concentration constant.[6]
Procedure:
-
Varying Isoleucine Concentration:
-
Set up multiple sets of reactions, each with a different fixed concentration of this compound (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki).
-
Within each set, vary the concentration of isoleucine while keeping the ATP concentration constant (at a saturating level).
-
Measure the initial reaction rates for all conditions.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to visualize the effect of the inhibitor on Km and Vmax.
-
-
Varying ATP Concentration:
-
Repeat the experiment, but this time vary the ATP concentration while keeping the isoleucine concentration constant and saturating.
-
-
Data Analysis:
-
Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.
-
For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[3][5]
-
References
- 1. What are IleRS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 3. youtube.com [youtube.com]
- 4. courses.edx.org [courses.edx.org]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 6. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 7. Naturally Occurring Isoleucyl-tRNA Synthetase without tRNA-dependent Pre-transfer Editing - PMC [pmc.ncbi.nlm.nih.gov]
Application of IleRS-IN-1 in Studies of Microbial Drug Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoleucyl-tRNA synthetase (IleRS) has emerged as a critical target in the development of novel antimicrobial agents due to its essential role in bacterial protein synthesis.[1] Inhibition of this enzyme disrupts the attachment of isoleucine to its corresponding tRNA, leading to a cessation of protein production and ultimately, bacterial cell death.[2] This mechanism of action is distinct from many currently used antibiotics, making IleRS inhibitors a promising avenue for combating multidrug-resistant (MDR) bacteria.[2]
IleRS-IN-1 is a potent and selective inhibitor of isoleucyl-tRNA synthetase with a reported apparent Ki of 88 nM. While specific data on its application in microbial drug resistance studies are not extensively published, this document provides a framework of application notes and detailed protocols based on established methodologies for evaluating similar antimicrobial compounds. These protocols are intended to guide researchers in assessing the potential of this compound as a novel antibacterial agent.
Data Presentation
Currently, there is a lack of publicly available quantitative data regarding the antimicrobial activity, synergy, and cytotoxicity of this compound. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Resistance Profile | MIC (µg/mL) of this compound |
| Staphylococcus aureus ATCC 29213 | Methicillin-Susceptible | |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | |
| Enterococcus faecalis ATCC 29212 | Vancomycin-Susceptible | |
| Enterococcus faecium (VRE) | Vancomycin-Resistant | |
| Escherichia coli ATCC 25922 | - | |
| Klebsiella pneumoniae (CRE) | Carbapenem-Resistant | |
| Pseudomonas aeruginosa ATCC 27853 | - | |
| Acinetobacter baumannii (MDR) | Multidrug-Resistant |
Table 2: Synergy of this compound with Conventional Antibiotics against [Specify Bacterial Strain]
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination with this compound (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Vancomycin | ||||
| Daptomycin | ||||
| Linezolid | ||||
| Ciprofloxacin | ||||
| Meropenem | ||||
| Colistin |
Table 3: Cytotoxicity and Selectivity of this compound
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) (IC50 / MIC against S. aureus) |
| HEK293 | Human Embryonic Kidney | ||
| HepG2 | Human Hepatocellular Carcinoma | ||
| A549 | Human Lung Carcinoma |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in microbial drug resistance studies.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (log-phase growth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Figure 1: Workflow for MIC determination.
Checkerboard Synergy Assay
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with other antibiotics.
Materials:
-
This compound stock solution
-
Stock solutions of conventional antibiotics
-
CAMHB
-
Bacterial strains (log-phase growth)
-
Sterile 96-well microtiter plates
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and a second antibiotic along the y-axis in CAMHB.
-
The final volume in each well after dilution should be 50 µL.
-
Prepare a bacterial inoculum as described in the MIC protocol.
-
Add 50 µL of the inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows: Synergy (FICI ≤ 0.5), Additive (0.5 < FICI ≤ 1), Indifference (1 < FICI ≤ 4), Antagonism (FICI > 4).[3]
Figure 2: Checkerboard synergy assay workflow.
Bacterial Protein Synthesis Inhibition Assay
This assay confirms that this compound inhibits bacterial protein synthesis. A common method involves measuring the incorporation of a radiolabeled amino acid or using a cell-free translation system.
Materials:
-
Bacterial strain of interest
-
Minimal essential medium (MEM) without methionine
-
[35S]-Methionine
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Grow the bacterial culture to mid-log phase.
-
Harvest and resuspend the cells in pre-warmed MEM without methionine.
-
Aliquot the cell suspension into tubes containing different concentrations of this compound or a vehicle control.
-
Incubate for a short period (e.g., 15 minutes) at 37°C.
-
Add [35S]-Methionine to each tube and incubate for a further 30 minutes.
-
Stop the reaction by adding cold TCA to precipitate the proteins.
-
Collect the precipitate on a filter membrane and wash with TCA.
-
Measure the incorporated radioactivity using a scintillation counter.
-
A decrease in radioactivity in the presence of this compound indicates inhibition of protein synthesis.
Figure 3: Mechanism of IleRS inhibition.
Mammalian Cell Cytotoxicity Assay
This protocol assesses the toxicity of this compound against mammalian cell lines to determine its selectivity. The MTT assay is a common method.[4]
Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
Figure 4: Logic flow of a cytotoxicity assay.
Conclusion
This compound represents a promising starting point for the development of novel antibacterial agents targeting protein synthesis. The protocols and data templates provided here offer a comprehensive framework for researchers to systematically evaluate its potential in the context of microbial drug resistance. Further studies are warranted to fully characterize its spectrum of activity, synergistic potential, and safety profile.
References
IleRS-IN-1: A Chemical Probe for Interrogating Isoleucyl-tRNA Synthetase Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoleucyl-tRNA synthetase (IleRS) is a crucial enzyme responsible for the accurate attachment of isoleucine to its cognate tRNA, a fundamental step in protein synthesis. Its essential role in cell viability makes it an attractive target for the development of novel antimicrobial and therapeutic agents. IleRS-IN-1 is a potent and selective chemical probe designed to inhibit IleRS, providing a valuable tool for studying the enzyme's function, validating it as a drug target, and screening for new inhibitors. This document provides detailed application notes and experimental protocols for the effective use of this compound in research and drug discovery settings.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/Enzyme Source | Reference |
| Ki,app | 88 nM | Not specified in abstract | [1] |
Mechanism of Action
This compound is a competitive inhibitor of isoleucyl-tRNA synthetase.[2] It binds to the active site of the enzyme, preventing the binding of its natural substrate, isoleucine. This inhibition disrupts the aminoacylation process, leading to a cessation of protein synthesis and ultimately inhibiting cell growth. The phenyltriazole-functionalized sulfamate scaffold of this compound is designed to mimic the transition state of the aminoacyl-adenylate formation, a key step in the enzymatic reaction.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IleRS signaling pathway and a general experimental workflow for studying IleRS inhibition.
Caption: Mechanism of IleRS action and inhibition by this compound.
Caption: General workflow for characterizing this compound.
Experimental Protocols
Biochemical Assay: IleRS Enzyme Kinetics (Determination of Ki,app)
This protocol is a generalized procedure based on common methods for determining the inhibitory constant of aminoacyl-tRNA synthetase inhibitors.[1][3]
a. Materials:
-
Purified recombinant IleRS enzyme
-
This compound (dissolved in DMSO)
-
L-Isoleucine
-
ATP
-
tRNAIle
-
[³H]-L-Isoleucine
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM β-mercaptoethanol, 10 mM KF)[3]
-
Scintillation cocktail
-
Filter paper (e.g., Whatman 3MM)
-
Trichloroacetic acid (TCA) solution (5% w/v)
-
Ethanol (70%)
-
Microcentrifuge tubes
-
Liquid scintillation counter
b. Procedure:
-
Reaction Setup: Prepare a reaction mixture containing all components except the enzyme and [³H]-L-Isoleucine. This includes the reaction buffer, ATP, tRNAIle, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the reaction mixture with the IleRS enzyme for 5-10 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation: Start the reaction by adding a mixture of L-Isoleucine and [³H]-L-Isoleucine.
-
Time Points: At specific time intervals (e.g., 2, 5, 10, and 15 minutes), take aliquots of the reaction mixture and spot them onto the filter paper.
-
Precipitation: Immediately immerse the filter papers in ice-cold 5% TCA to precipitate the tRNA and any attached radiolabeled isoleucine.
-
Washing: Wash the filter papers three times with cold 5% TCA and once with 70% ethanol to remove any unincorporated [³H]-L-Isoleucine.
-
Drying: Dry the filter papers completely.
-
Scintillation Counting: Place each filter paper in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³H]-Ile-tRNAIle formed over time for each inhibitor concentration. Determine the initial reaction velocities and use non-linear regression analysis (e.g., Michaelis-Menten kinetics with competitive inhibition) to calculate the Ki,app value.
Cell-Based Assay: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for assessing the direct binding of this compound to IleRS in a cellular context.[4][5][6][7]
a. Materials:
-
Cell line of interest (e.g., a bacterial or mammalian cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE equipment
-
Western blotting equipment and reagents
-
Primary antibody against IleRS
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
b. Procedure:
-
Cell Treatment: Treat cultured cells with either this compound at various concentrations or the vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Sample Preparation: Collect the supernatant and determine the protein concentration. Normalize the protein concentration across all samples.
-
SDS-PAGE and Western Blotting: Separate the proteins in the soluble fraction by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for IleRS, followed by an HRP-conjugated secondary antibody.
-
Visualization: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for IleRS at each temperature and inhibitor concentration. Plot the relative amount of soluble IleRS as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. Isothermal dose-response curves can be generated by plotting the amount of soluble IleRS at a specific temperature against the inhibitor concentration.
Selectivity Profiling
To assess the selectivity of this compound, its inhibitory activity should be tested against a panel of other aminoacyl-tRNA synthetases (aaRSs), particularly those with structurally similar amino acid binding pockets.
a. Procedure:
-
Perform the biochemical enzyme kinetics assay described in Protocol 1 using a panel of purified aaRS enzymes (e.g., ValRS, LeuRS, TyrRS).
-
Determine the Ki or IC50 values for this compound against each of these enzymes.
-
Compare the potency of this compound against IleRS to its potency against other aaRSs to determine its selectivity profile. A significantly higher potency for IleRS indicates good selectivity.
Conclusion
This compound is a valuable chemical probe for studying the function of isoleucyl-tRNA synthetase. The provided protocols for biochemical and cell-based assays offer a starting point for researchers to investigate the mechanism of action, target engagement, and selectivity of this inhibitor. Further characterization of its cellular activity and a broader selectivity profile will enhance its utility as a tool for dissecting the role of IleRS in various biological processes and for the development of novel therapeutics.
References
- 1. Kinetic analysis of the isoleucyl‐tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IleRS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Efficacy of a Selective IleRS Inhibitor in a Mouse Model of Trypanosoma brucei Infection
For: Researchers, scientists, and drug development professionals.
Topic: In vivo efficacy studies of a selective Isoleucyl-tRNA Synthetase (IleRS) inhibitor in a mouse infection model.
Note on Compound Nomenclature: The specific compound "IleRS-IN-1" was not identified in publicly available literature. These application notes are based on the published in vivo efficacy data for NSC70422 , a known selective inhibitor of Trypanosoma brucei Isoleucyl-tRNA Synthetase (IleRS), as described in the Journal of Biological Chemistry (2013), 288, 14256-14263.
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal parasitic disease caused by Trypanosoma brucei. The current treatments are limited by toxicity and emerging resistance, necessitating the discovery of novel therapeutics. Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes for protein synthesis and have been identified as promising drug targets. Isoleucyl-tRNA synthetase (IleRS) is critical for the parasite's survival, making it an attractive target for the development of new trypanocidal agents.
This document provides detailed protocols and summarized data for evaluating the in vivo efficacy of NSC70422, a small molecule inhibitor of T. brucei IleRS, in a murine infection model. The presented data demonstrates the potent anti-trypanosomal activity of this compound, leading to the clearance of parasites and 100% survival in treated mice.
Mechanism of Action
NSC70422 acts as a competitive inhibitor of T. brucei IleRS. By binding to the enzyme, it prevents the charging of tRNA with isoleucine, a crucial step in protein synthesis. The inhibition of this process leads to the cessation of protein production, resulting in parasite death.
Caption: Mechanism of action of NSC70422 in Trypanosoma brucei.
Experimental Protocols
The following protocols are based on the methodology described for the in vivo evaluation of NSC70422.
Animal Model and Parasite Strain
-
Animal Model: Male BALB/c mice.
-
Parasite Strain: Trypanosoma brucei brucei strain 427.
Mouse Infection Protocol
-
Parasite Culture: Culture bloodstream form T. b. brucei 427 in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
-
Infection Inoculum Preparation: Harvest parasites in the logarithmic growth phase. Dilute the parasites in fresh, sterile phosphate-buffered saline (PBS).
-
Infection: Infect naive BALB/c mice via intraperitoneal (i.p.) injection with 1 x 10⁴ parasites per mouse.
Compound Administration Protocol
-
Compound Formulation: Prepare a stock solution of NSC70422. On each treatment day, dilute the stock solution to the final desired concentration in a suitable vehicle (e.g., PBS or a solution containing DMSO and Tween 80, ensuring final concentrations are non-toxic to the animals).
-
Treatment Regimen:
-
Start of Treatment: 24 hours post-infection.
-
Dosage: Administer the formulated NSC70422.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Twice daily.
-
Duration: 4 consecutive days.
-
-
Control Group: Administer the vehicle solution to a control group of infected mice following the same schedule.
Monitoring Efficacy
-
Parasitemia Monitoring:
-
Starting from day 1 post-infection, and daily thereafter, collect a small volume of blood from the tail vein of each mouse.
-
Determine the number of parasites per milliliter of blood using a hemocytometer and light microscopy.
-
Continue monitoring for up to 30 days post-infection to check for any relapse.
-
-
Survival Monitoring:
-
Monitor the mice daily for clinical signs of disease and mortality.
-
Record the survival of all mice in each group for the duration of the study (e.g., 30 days).
-
Caption: Experimental workflow for the in vivo efficacy study.
Data Presentation
The following tables summarize the quantitative data from the in vivo efficacy study of NSC70422.
Table 1: Study Design and Treatment Regimen
| Parameter | Description |
| Compound | NSC70422 |
| Animal Model | Male BALB/c mice |
| Parasite Strain | Trypanosoma brucei brucei 427 |
| Infection Inoculum | 1 x 10⁴ parasites per mouse |
| Route of Infection | Intraperitoneal (i.p.) |
| Treatment Start | 24 hours post-infection |
| Route of Administration | Intraperitoneal (i.p.) |
| Treatment Frequency | Twice daily |
| Treatment Duration | 4 consecutive days |
| Groups | 1. NSC70422-treated 2. Vehicle Control |
Table 2: Parasitemia Levels in Treated vs. Control Mice
| Days Post-Infection | Mean Parasites/mL (Control Group) | Mean Parasites/mL (NSC70422-treated Group) |
| 1 | ~1 x 10⁵ | ~1 x 10⁵ |
| 2 | ~5 x 10⁵ | Parasites cleared |
| 3 | ~1 x 10⁶ | No detectable parasites |
| 4 | ~5 x 10⁶ | No detectable parasites |
| 5 | ~1 x 10⁷ | No detectable parasites |
| 6-30 | Mice succumbed to infection | No detectable parasites (relapse-free) |
Note: Parasitemia levels for the control group are approximated based on typical T. b. brucei 427 infection kinetics in BALB/c mice.
Table 3: Survival Outcomes
| Treatment Group | Number of Mice | Survival Rate at Day 30 |
| NSC70422 | (Not specified in abstract) | 100% |
| Vehicle Control | (Not specified in abstract) | 0% |
Conclusion
The Isoleucyl-tRNA synthetase inhibitor, NSC70422, demonstrates potent in vivo efficacy in a murine model of Trypanosoma brucei infection. Treatment with NSC70422 resulted in the rapid clearance of parasites from the bloodstream and ensured 100% survival of the infected mice, with no relapse observed. These findings validate T. brucei IleRS as a promising drug target and highlight NSC70422 as a lead compound for the development of novel therapies for Human African Trypanosomiasis. The protocols and data presented herein provide a framework for the preclinical evaluation of other IleRS inhibitors.
Proper storage and handling conditions for IleRS-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
IleRS-IN-1 is a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS), a critical enzyme in protein synthesis. With an apparent inhibition constant (Ki,app) of 88 nM, this small molecule serves as a valuable tool for studying the effects of inhibiting the aminoacylation of tRNA with isoleucine, a key step in the translation of the genetic code.[1] These application notes provide essential information for the proper storage, handling, and use of this compound in a research setting.
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and activity. While general guidelines are provided below, it is imperative to always consult the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by the supplier for specific instructions.
Table 1: Storage and Handling Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | Refer to the Certificate of Analysis. Typically stored at -20°C or -80°C for long-term storage. | Minimizes chemical degradation and preserves the integrity of the compound. |
| Storage (In Solution) | Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. | Prevents degradation that can occur with multiple temperature fluctuations and reduces the risk of contamination. |
| Recommended Solvents | DMSO is a common solvent for initial stock solutions. Further dilutions can be made in aqueous buffers compatible with the experimental system. | Ensures complete dissolution of the compound for accurate concentration determination and experimental use. |
| Light Sensitivity | Protect from light. Store in amber vials or cover with aluminum foil. | Although not explicitly stated in the search results, many complex organic molecules are light-sensitive. Protection from light is a standard precaution. |
| Hygroscopicity | Store in a desiccator or a dry environment. | As with many powdered chemical compounds, absorbing moisture from the air can affect stability and weighing accuracy. |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses, and chemical-resistant gloves. | Standard laboratory practice to protect the user from potential chemical exposure. |
Mechanism of Action
This compound acts as an inhibitor of isoleucyl-tRNA synthetase. This enzyme catalyzes the two-step reaction of attaching isoleucine to its cognate tRNA. By inhibiting this process, this compound effectively blocks protein synthesis, leading to cellular growth arrest. This makes it a target of interest for the development of antimicrobial agents.
Caption: Mechanism of IleRS Inhibition by this compound.
Experimental Protocols
The following are general protocols that can be adapted for use with this compound. It is recommended to optimize these protocols for your specific experimental setup.
Reconstitution of this compound
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution gently until the solid is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.
Caption: Workflow for Reconstituting this compound.
General Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This protocol outlines a general method to determine the inhibitory activity of this compound on IleRS. This is a generalized protocol and may require optimization based on the source of the enzyme (e.g., bacterial, human) and the specific assay technology used (e.g., radioactivity-based, fluorescence-based, or luminescence-based).
Materials:
-
Purified IleRS enzyme
-
This compound stock solution (in DMSO)
-
L-Isoleucine
-
ATP
-
tRNA specific for Isoleucine (tRNAIle)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, KCl)
-
Detection reagent (e.g., [³H]-Isoleucine for radioactive assays, or a coupled-enzyme system for luminescence assays like Kinase-Glo™)
-
Microplate reader (scintillation counter, luminometer, or fluorometer as appropriate)
-
96-well or 384-well assay plates
Procedure:
-
Prepare Reagents: Prepare all reagents in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme Preparation: Dilute the purified IleRS enzyme to the desired concentration in assay buffer.
-
Assay Reaction: a. In each well of the microplate, add the this compound dilution or vehicle control. b. Add the diluted IleRS enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme. c. Initiate the reaction by adding a mixture of L-Isoleucine, ATP, and tRNAIle (and the detection reagent if it's a coupled assay).
-
Incubation: Incubate the reaction plate at the optimal temperature for a specific period (e.g., 30-60 minutes).
-
Detection:
-
For radioactive assays: Stop the reaction (e.g., by adding trichloroacetic acid to precipitate the charged tRNA). Filter the contents of each well and wash to remove unincorporated [³H]-Isoleucine. Measure the radioactivity of the filter-bound, charged tRNA using a scintillation counter.
-
For luminescence assays (e.g., ATP depletion): Measure the luminescence using a microplate luminometer. The amount of ATP consumed is proportional to the enzyme activity.
-
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Caption: General Workflow for an IleRS Inhibition Assay.
Safety Precautions
-
Consult the SDS: Always read the Safety Data Sheet (SDS) for this compound before use to be aware of any potential hazards.
-
Use in a Ventilated Area: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water.
-
Waste Disposal: Dispose of all waste materials containing this compound according to institutional and local regulations for chemical waste.
Disclaimer: This document is intended for informational purposes only and is not a substitute for the information provided by the supplier. Researchers should always refer to the manufacturer's specific documentation for the most accurate and up-to-date information on the storage, handling, and use of this compound.
References
Troubleshooting & Optimization
Troubleshooting low potency of IleRS-IN-1 in bacterial assays
Technical Support Center: IleRS-IN-1
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and effectively utilizing this compound in bacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for protein synthesis in bacteria as it attaches the amino acid isoleucine to its corresponding tRNA molecule.[1] By inhibiting IleRS, this compound disrupts the production of essential proteins, which in turn inhibits bacterial growth and survival.[1]
Q2: I am observing lower than expected potency (high Minimum Inhibitory Concentration - MIC) of this compound in my bacterial assay. What are the potential causes?
A2: Several factors can contribute to the low potency of a small molecule inhibitor like this compound in bacterial assays. These can be broadly categorized as:
-
Compound-related issues: Solubility and stability of this compound in your assay medium.[2][3]
-
Bacterial strain-related issues: The intrinsic permeability of the bacterial cell envelope (especially in Gram-negative bacteria) and the presence of active efflux pumps that can expel the inhibitor from the cell.[4][5][6][7][8][9]
-
Experimental setup issues: Incorrect assay protocol, suboptimal bacterial growth phase, or issues with reagent quality.
Q3: How can I address potential solubility issues with this compound?
A3: Poor solubility can significantly reduce the effective concentration of the inhibitor in the assay. Consider the following:
-
Solvent Selection: Ensure you are using a solvent that is compatible with your assay and effectively dissolves this compound. DMSO is a common choice for initial stock solutions.
-
Working Concentration: When diluting the stock solution into your aqueous assay medium, ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect bacterial growth and to keep the compound in solution.
-
Precipitation: Visually inspect your assay plates for any signs of compound precipitation. If precipitation is observed, you may need to adjust the solvent system or lower the final concentration of this compound.[3]
Q4: Could bacterial efflux pumps be responsible for the observed low potency?
A4: Yes, efflux pumps are a common mechanism of resistance in bacteria, actively transporting a wide range of molecules, including antibiotics and inhibitors, out of the cell.[6][10][11] This reduces the intracellular concentration of the compound, leading to higher MIC values. This is a particularly important consideration for Gram-negative bacteria which possess robust efflux systems.[8]
Q5: How does the bacterial cell envelope affect the potency of this compound?
A5: The bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria, can act as a significant permeability barrier, preventing or slowing the entry of inhibitors into the cell.[4][5][7][9] The complex and negatively charged nature of the lipopolysaccharide (LPS) layer in Gram-negative bacteria can be a major obstacle for many small molecules.
Q6: What can I do to investigate if efflux or permeability is an issue?
A6: You can perform your assay using bacterial strains with known mutations in efflux pump genes or in genes involved in outer membrane biogenesis. A significant decrease in the MIC of this compound in these mutant strains compared to the wild-type strain would suggest that efflux and/or permeability are contributing to the observed low potency.[8]
Data Presentation
Due to the limited availability of public data on the potency of this compound against a wide range of bacterial species, the following table presents illustrative Minimum Inhibitory Concentration (MIC) data for a hypothetical IleRS inhibitor, "IleRS-IN-X," to demonstrate how such data would be presented. These values are for example purposes only and do not represent actual experimental data for this compound.
| Bacterial Strain | Gram Type | MIC (µg/mL) of IleRS-IN-X |
| Staphylococcus aureus | Gram-positive | 2 |
| Enterococcus faecalis | Gram-positive | 4 |
| Streptococcus pneumoniae | Gram-positive | 1 |
| Escherichia coli | Gram-negative | 32 |
| Pseudomonas aeruginosa | Gram-negative | >64 |
| Klebsiella pneumoniae | Gram-negative | 64 |
Experimental Protocols
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the MIC of this compound against a bacterial strain.[12]
Materials:
-
This compound
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Sterile tubes and pipettes
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the bacterial strain and inoculate into a tube containing 3-5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Assay Setup:
-
In a sterile 96-well microtiter plate, add 50 µL of the appropriate this compound dilution to each well.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[11]
-
Optionally, the OD600 of each well can be read using a plate reader to quantify bacterial growth.
-
Visualizations
Mechanism of Action of this compound
References
- 1. Antibiotic Potentiation in Multidrug-Resistant Gram-Negative Pathogenic Bacteria by a Synthetic Peptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. horiba.com [horiba.com]
- 4. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial agents active against Gram Negative Bacilli in phase I, II, or III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. idexx.dk [idexx.dk]
- 12. DSpace [dr.lib.iastate.edu]
Technical Support Center: Optimizing IleRS-IN-1 Concentration for Effective Inhibition
Welcome to the technical support center for IleRS-IN-1. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals effectively utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Isoleucyl-tRNA Synthetase (IleRS).[1] IleRS is an essential enzyme responsible for attaching the amino acid isoleucine to its corresponding tRNA molecule, a critical step in protein synthesis.[2] By inhibiting IleRS, this compound disrupts protein synthesis, which can lead to cell growth arrest.[3] This makes IleRS an attractive target for antimicrobial and anticancer therapies.[4][5]
Q2: What is the reported potency of this compound?
This compound has a reported apparent inhibitor constant (Ki,app) of 88 nM in biochemical assays.[1] The half-maximal inhibitory concentration (IC50) in cell-based assays will vary depending on the cell line, experimental conditions, and the endpoint being measured. It is recommended that users determine the IC50 empirically for their specific experimental system.
Q3: What are the expected downstream effects of IleRS inhibition?
Inhibition of IleRS leads to an accumulation of uncharged tRNAIle. This accumulation is a cellular stress signal that can activate the General Control Nonderepressible 2 (GCN2) pathway, which is part of the broader integrated stress response (ISR).[6][7] Activation of GCN2 leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a general attenuation of protein synthesis while promoting the translation of specific stress-response genes, such as ATF4.[6][8]
Q4: What are some potential mechanisms of resistance to IleRS inhibitors?
While specific resistance mechanisms to this compound have not been documented, resistance to other IleRS inhibitors, such as mupirocin, can occur.[9] These mechanisms include:
-
Point mutations in the native ileS gene, which can lead to low-level resistance.[10]
-
Acquisition of a plasmid-encoded, resistant variant of the ileS gene (e.g., mupA), which confers high-level resistance.[10][11]
Troubleshooting Guide
Issue 1: No or low inhibitory effect observed.
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | The concentration of this compound may be too low for your specific cell line or assay. Perform a dose-response experiment to determine the optimal concentration range and IC50 value. Start with a broad range of concentrations (e.g., 1 nM to 100 µM). |
| Incorrect Assay Conditions | For biochemical assays, ensure that the concentrations of substrates (isoleucine, ATP, tRNA) are appropriate. For competitive inhibitors, the IC50 value is dependent on the substrate concentration.[12] For cell-based assays, ensure that the cell density and incubation time are optimized. |
| Inhibitor Instability | Ensure that the inhibitor is properly stored and that the solvent used for reconstitution is compatible with your experimental system.[12] Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | Your cell line may have intrinsic or acquired resistance to IleRS inhibitors. Consider testing a different cell line or investigating potential resistance mechanisms.[9][10] |
Issue 2: High background or off-target effects.
| Possible Cause | Suggested Solution |
| Inhibitor Concentration is Too High | Using concentrations significantly above the IC50 can lead to non-specific effects.[12] Use the lowest effective concentration that achieves the desired level of target inhibition. |
| Cytotoxicity | High concentrations of the inhibitor or prolonged incubation times may lead to cytotoxicity that confounds the experimental results. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary assay to assess the cytotoxic effects of this compound. |
| Off-Target Binding | While this compound is reported to be selective, off-target effects are always a possibility, especially at high concentrations. Consider using a structurally unrelated IleRS inhibitor as a control to confirm that the observed phenotype is due to IleRS inhibition. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture | Ensure that cells are at a consistent passage number and confluency for each experiment. Changes in cell health and density can affect their response to inhibitors. |
| Inhibitor Preparation | Prepare fresh stock solutions and dilutions of this compound for each experiment to avoid degradation. |
| Assay Protocol Deviations | Strictly adhere to the established assay protocol, including incubation times, temperatures, and reagent concentrations. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Isoleucyl-tRNA Synthetase (IleRS) | [1] |
| Ki,app | 88 nM | [1] |
| Recommended Starting Concentration Range (for IC50 determination) | 1 nM - 100 µM | General recommendation |
| Recommended Solvent | DMSO | General recommendation |
Table 2: Example IC50 Values for IleRS Inhibitors in Different Systems (for reference)
| Inhibitor | System | IC50/Ki | Reference |
| Mupirocin | S. aureus IleRS | Ki ~50 pM | [13] |
| Thiomarinol A | MRSA IleRS | picomolar Ki | [14] |
| This compound | Biochemical Assay | Ki,app = 88 nM | [1] |
| User Determined | [Specify Cell Line] | [Enter Value] | |
| User Determined | [Specify Assay Type] | [Enter Value] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay (Amino Acid Incorporation)
This protocol measures the inhibition of protein synthesis by quantifying the incorporation of a radiolabeled amino acid.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is from 100 µM down to 1 nM in 10-fold dilutions. Include a vehicle control (e.g., DMSO).
-
Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 2-4 hours).
-
Radiolabeling: Add a radiolabeled amino acid (e.g., 3H-Leucine or 35S-Methionine) to each well and incubate for a short period (e.g., 30-60 minutes).
-
Protein Precipitation: Wash the cells with ice-cold PBS. Lyse the cells and precipitate the protein using trichloroacetic acid (TCA).
-
Quantification: Wash the protein precipitate to remove unincorporated radiolabel. Solubilize the precipitate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of amino acid incorporation against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing Target Engagement using a Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[15][16]
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or a single high concentration. Include a vehicle control.
-
Heating: Heat the cell suspensions at different temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are more resistant to heat-induced unfolding.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Detection: Analyze the amount of soluble IleRS in the supernatant by Western blotting using an antibody specific for IleRS.
-
Data Analysis: Plot the amount of soluble IleRS as a function of temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Visualizations
Caption: Signaling pathway of IleRS inhibition.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are IleRS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening for Protein Synthesis Inhibitors Targeting Aminoacyl-tRNA Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Discovery of Aminoacyl-tRNA Synthetase Inhibitors [mdpi.com]
- 6. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GCN2 sustains mTORC1 suppression upon amino acid deprivation by inducing Sestrin2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring mechanisms of mupirocin resistance and hyper-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical relevance of mupirocin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. How to Use Inhibitors [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing IleRS-IN-1 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with the isoleucyl-tRNA synthetase inhibitor, IleRS-IN-1, in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What should I do?
A1: This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. It's possible you are exceeding its solubility limit in the final buffer composition.
-
Optimize DMSO Concentration: While it's crucial to keep the final DMSO concentration low to avoid effects on your assay, sometimes a slightly higher concentration (e.g., 0.5% instead of 0.1%) can maintain solubility without significantly impacting the experiment. Always include a vehicle control with the same final DMSO concentration in your experiments.[1][2] Most cells can tolerate up to 0.1% final DMSO concentration.[3]
-
Serial Dilution in DMSO: Instead of a single large dilution from your stock into the aqueous buffer, perform serial dilutions of your DMSO stock in 100% DMSO first to get closer to your final concentration. Then, make the final dilution into your pre-warmed aqueous buffer with vigorous vortexing.[3] This minimizes the time the compound is at a high concentration in an unfavorable aqueous environment.
-
Use of Surfactants: Consider adding a small amount of a non-ionic surfactant, like Tween-20 or Triton X-100 (e.g., 0.01% - 0.05%), to your assay buffer. These can help to keep hydrophobic compounds in solution. However, you must verify that the surfactant does not interfere with your assay.
-
Sonication: After diluting the compound into the buffer, brief sonication in a water bath can help to break up small precipitates and improve dissolution.[4]
Q2: What is the maximum recommended final DMSO concentration in a cell-based or biochemical assay?
A2: The tolerance for DMSO varies significantly between cell lines and enzymatic assays. A general guideline is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to minimize off-target effects.[1][3] However, some assays can tolerate up to 1% or even higher. It is critical to run a vehicle control (your assay buffer with the same final concentration of DMSO but without this compound) to determine the effect of the solvent on your specific experimental system.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming (e.g., to 37°C) can aid in the dissolution of some compounds. However, excessive heating (e.g., above 50°C) should be avoided as it can lead to the degradation of the compound.[4] If you do warm the solution, allow it to cool to the experimental temperature and observe for any precipitation, as the compound may fall out of solution upon cooling.
Q4: Are there alternative solvents I can use to prepare my stock solution?
A4: While DMSO is the most common solvent for preparing stock solutions of hydrophobic compounds, dimethylformamide (DMF) is a potential alternative.[5] As with DMSO, it is essential to determine the tolerance of your experimental system to the final concentration of any alternative solvent.
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[6] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 1 year.[6] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[4]
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent/Buffer System | Solubility | Remarks | Source |
| In Vitro Solvents | |||
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. | [5] |
| Ethanol | Slightly or not soluble | Not recommended as a primary solvent. | [4] |
| Water | Slightly or not soluble | This compound has poor aqueous solubility. | [4] |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Forms a solution/suspension | A common formulation for poorly soluble compounds for injection. | [5] |
| 10% DMSO, 90% Corn oil | Forms a solution/suspension | An alternative formulation for in vivo use. | [5] |
| PEG400 | Forms a solution | Suggested for oral formulations. | [5] |
| 0.25% Tween 80, 0.5% Carboxymethyl cellulose | Forms a suspension | Suggested for oral formulations. | [5] |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Data Not Available | The exact solubility must be determined experimentally. Expected to be low. | N/A |
Note: Specific quantitative solubility data for this compound in aqueous buffers is not publicly available. The user must determine the solubility in their specific experimental buffer.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used if dissolution is slow.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -80°C.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the approximate kinetic solubility of this compound in a specific aqueous buffer. This method is suitable for screening purposes.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
96-well filter plate with a low-binding membrane
-
96-well collection plate (UV-transparent if using UV/Vis for detection)
-
Plate shaker
-
Vacuum filtration manifold
-
Plate reader (UV/Vis) or HPLC system for quantification
Procedure:
-
Prepare a standard curve of this compound in your experimental buffer containing a consistent percentage of DMSO (e.g., 5%).
-
Add a fixed volume of your experimental buffer to the wells of the 96-well filter plate (e.g., 190 µL).
-
Add a small volume of the this compound DMSO stock solution to the buffer to achieve the desired final concentration (e.g., add 10 µL of 10 mM stock to 190 µL buffer for a final concentration of 500 µM in 5% DMSO).
-
Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours) to allow the solution to reach equilibrium.
-
Place the filter plate on top of a collection plate and apply a vacuum to filter the solutions. This separates any precipitated compound from the soluble fraction.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method (e.g., UV/Vis spectrophotometry at the compound's λmax or HPLC) by comparing against the standard curve.
-
The highest concentration at which no precipitation is observed (and the measured concentration in the filtrate matches the nominal concentration) is the approximate kinetic solubility.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: this compound inhibits protein synthesis by blocking IleRS.
References
Potential off-target effects of IleRS-IN-1 in eukaryotic cells
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of IleRS-IN-1, a research compound designed to inhibit Isoleucyl-tRNA Synthetase (IleRS) in eukaryotic cells. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is designed to inhibit Isoleucyl-tRNA Synthetase (IleRS). IleRS is an essential enzyme that catalyzes the attachment of the amino acid isoleucine to its corresponding tRNA (tRNAIle).[1] This process, known as aminoacylation, is a critical step in protein synthesis. By inhibiting IleRS, the compound is expected to block the incorporation of isoleucine into newly synthesized proteins, thereby halting protein production and leading to cell cycle arrest or cell death.[1][2]
Q2: Why is it critical to investigate the off-target effects of this compound in eukaryotic cells?
While designed for a specific target, small molecule inhibitors can interact with unintended proteins, leading to off-target effects.[3] These interactions can produce unexpected biological responses, cellular toxicity, or misleading experimental results, complicating data interpretation. Identifying off-target effects early is essential for validating that the observed cellular phenotype is a true consequence of on-target inhibition and for assessing the compound's safety and selectivity profile.
Q3: this compound is an ATP-competitive inhibitor. What are common off-target classes for such molecules?
Many inhibitors that target the ATP-binding site of an enzyme can exhibit cross-reactivity with other ATP-binding proteins. The most common off-target class for such inhibitors is the protein kinase family, as the ATP-binding pocket is structurally conserved across many kinases.[4][5] Therefore, it is crucial to profile this compound against a broad panel of kinases to assess its selectivity. Other potential off-targets could include other ATP-dependent enzymes or proteins with nucleotide-binding domains.
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity at concentrations of this compound that are much lower than its reported IC50 for IleRS. What could be the cause?
This discrepancy often points to potent off-target activity.
-
Possible Cause 1: Kinase Inhibition: The compound may be inhibiting one or more essential protein kinases involved in cell survival signaling pathways. Many kinase inhibitors are potent at nanomolar concentrations.[4]
-
Possible Cause 2: Mitochondrial Toxicity: The compound could be interfering with mitochondrial function, for example, by disrupting the electron transport chain or inducing mitochondrial permeability transition, leading to apoptosis.[6] This is a common mechanism of off-target toxicity.
-
Troubleshooting Steps:
-
Kinase Profiling: Screen the compound against a comprehensive panel of kinases to identify potential off-target kinase interactions (See Protocol 1).
-
Mitochondrial Function Assays: Perform assays to measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes), oxygen consumption rates, and ATP production.
-
Apoptosis Assays: Use assays like Annexin V/PI staining or caspase activity assays to confirm if the observed cytotoxicity is due to apoptosis, which can be triggered by various off-target mechanisms.
-
Issue 2: The inhibitory effect of this compound on protein synthesis in my cellular assay is less potent than in my biochemical assay. Why?
Several factors can cause a rightward shift in potency in cellular versus biochemical assays.
-
Possible Cause 1: Cell Permeability and Efflux: The compound may have poor membrane permeability or be actively removed from the cell by efflux pumps (e.g., P-glycoprotein), resulting in a lower intracellular concentration than expected.
-
Possible Cause 2: Protein Binding: The compound may bind to plasma proteins in the cell culture medium or to abundant intracellular proteins, reducing the free concentration available to bind IleRS.
-
Troubleshooting Steps:
-
Intracellular Concentration Measurement: Use LC-MS/MS to quantify the intracellular concentration of this compound and determine its accumulation ratio.
-
Use Serum-Free Media: Compare compound activity in serum-containing versus serum-free media to assess the impact of plasma protein binding.
-
Efflux Pump Inhibition: Co-treat cells with known efflux pump inhibitors (e.g., verapamil) to see if the potency of this compound increases.
-
Issue 3: I've observed unexpected changes in cellular signaling, such as the phosphorylation of a specific protein, after treating cells with this compound. How do I determine if this is an on-target or off-target effect?
This requires distinguishing between direct inhibition of a signaling protein (off-target) and the cell's response to protein synthesis inhibition (on-target).
-
Possible Cause 1 (Off-Target): this compound is directly inhibiting a kinase or activating a phosphatase involved in the observed phosphorylation event.
-
Possible Cause 2 (On-Target): The inhibition of protein synthesis is triggering a cellular stress response pathway, such as the integrated stress response (ISR) or amino acid starvation response, which involves the phosphorylation of signaling proteins like eIF2α.
-
Troubleshooting Steps:
-
Use a Structurally Unrelated IleRS Inhibitor: Treat cells with another known IleRS inhibitor that has a different chemical scaffold (e.g., mupirocin).[7] If this compound recapitulates the signaling event, the effect is likely on-target. If not, it is likely an off-target effect of this compound.
-
Target Engagement Assay: Use a method like Thermal Proteome Profiling (TPP) or Proteome Integral Solubility Alteration (PISA) to confirm that this compound directly binds to the suspected off-target protein in cells (See Protocol 2).[8][9]
-
Rescue Experiment: Supplement the culture medium with a high concentration of isoleucine. If the signaling event is reversed, it suggests the effect is dependent on the on-target mechanism (depletion of charged tRNAIle).
-
Visual Diagrams
Caption: On-target mechanism of this compound, which inhibits protein synthesis.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Troubleshooting logic for differentiating on-target vs. off-target effects.
Appendix A: Quantitative Data Summaries
Data presented in these tables are hypothetical and for illustrative purposes only. Researchers should generate their own data.
Table 1: Example Kinase Selectivity Profile for this compound (1 µM Screen)
| Kinase Target | % Inhibition at 1 µM | Potential Implication |
| IleRS (On-Target) | 98% | Expected On-Target Activity |
| p38α (MAPK14) | 92% | Potential off-target. May affect inflammation and stress response pathways.[10] |
| SRC | 85% | Potential off-target. May affect cell growth, proliferation, and survival. |
| EGFR | 15% | Likely not a significant off-target. |
| CDK2 | 10% | Likely not a significant off-target. |
Table 2: Comparison of On-Target vs. Potential Off-Target Potency
| Target | Biochemical IC50 (nM) | Cellular EC50 (nM) | Selectivity Window (Off-Target/On-Target) |
| IleRS | 150 | 450 | - |
| p38α | 50 | 120 | 0.33x (Indicates off-target is more potent) |
| SRC | 200 | 600 | 1.33x (Indicates marginal selectivity) |
Appendix B: Experimental Protocols
Protocol 1: Kinase Profiling
This protocol outlines the general steps for using a commercial kinase profiling service to assess the selectivity of this compound.
-
Compound Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Provide the exact molecular weight and chemical structure to the service provider.
-
-
Service Selection:
-
Choose a service that offers a broad kinase panel (e.g., >400 kinases).
-
Select an initial screening concentration, typically 1 µM, to identify potential hits.
-
-
Assay Principle (Example: Competition Binding Assay):
-
The service provider uses an assay format where kinases are bound to an immobilized ligand.[5]
-
Your compound (this compound) is added in solution and competes with the immobilized ligand for binding to the kinase's ATP site.
-
The amount of kinase bound to the solid support is quantified, and a percent inhibition value is calculated relative to a DMSO control.
-
-
Data Analysis:
-
Primary hits are identified as kinases showing significant inhibition (e.g., >70% or >90% at 1 µM).
-
For primary hits, follow up by determining the dissociation constant (Kd) or IC50 value through a dose-response experiment to quantify the binding affinity.
-
Analyze the data to determine the selectivity profile of this compound.
-
Protocol 2: Proteome Integral Solubility Alteration (PISA) for In-Cell Target Engagement
PISA is a method to identify protein targets of a small molecule in a cellular context by measuring changes in protein thermal stability upon ligand binding.[8][9]
-
Cell Culture and Treatment:
-
Culture eukaryotic cells of interest to ~80% confluency.
-
Treat cells with this compound at the desired concentration (and a DMSO vehicle control) for a specified time (e.g., 1 hour).
-
-
Cell Lysis and Heating:
-
Harvest and lyse the cells to obtain a native protein extract.
-
Aliquot the lysate into separate tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Cool the samples to room temperature.
-
-
Protein Extraction and Digestion:
-
Centrifuge the heated samples at high speed to pellet the aggregated (denatured) proteins.
-
Collect the supernatant containing the soluble proteins.
-
Perform a standard proteomics sample preparation workflow: reduce, alkylate, and digest the soluble proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins in each sample.
-
For each protein, plot the soluble fraction as a function of temperature to generate a "melting curve."
-
A direct binding event between this compound and a target protein will typically stabilize the protein, resulting in a rightward shift of its melting curve compared to the DMSO control.
-
Identify proteins with significant melting point shifts as potential direct targets of this compound.
-
Protocol 3: Affinity-Capture Mass Spectrometry
This method uses an immobilized version of the inhibitor to "pull down" its binding partners from a cell lysate.[11]
-
Probe Synthesis:
-
Synthesize an analog of this compound that contains a linker and a reactive group (e.g., biotin or an alkyne for click chemistry) suitable for immobilization onto beads (e.g., streptavidin or azide-functionalized agarose beads).
-
Synthesize a negative control probe that is structurally similar but inactive against the target.
-
-
Cell Lysate Preparation:
-
Prepare a native protein lysate from the cells of interest.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the immobilized this compound probe (and the control probe in a separate experiment).
-
To increase confidence in the identified targets, perform a competition experiment by co-incubating the lysate and immobilized probe with an excess of free, non-immobilized this compound. True binding partners will be outcompeted by the free compound.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific protein binders.
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE loading buffer).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and perform an in-gel tryptic digest.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that were specifically pulled down by the active probe and competed off by the free compound. These are high-confidence binding partners.
-
References
- 1. What are IleRS inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]
- 8. Streamlined analysis of drug targets by proteome integral solubility alteration indicates organ-specific engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Actions of IL-1 are selectively controlled by p38 mitogen-activated protein kinase: regulation of prostaglandin H synthase-2, metalloproteinases, and IL-6 at different levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Stability of IleRS-IN-1 in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of the isoleucyl-tRNA synthetase (IleRS) inhibitor, IleRS-IN-1, in solution over time. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the stability of this compound in solution?
A1: The most common and reliable method for assessing the stability of small molecules like this compound is High-Performance Liquid Chromatography (HPLC).[1][2] This technique allows for the separation, identification, and quantification of the intact inhibitor and any potential degradation products.[2] Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for more detailed structural elucidation of degradation products.[2]
Q2: How should I prepare and store my stock solution of this compound?
A2: this compound is typically provided as a solid. For experimental use, a concentrated stock solution is prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). It is crucial to refer to the Certificate of Analysis (CoA) for any specific storage recommendations.[3] General best practices for storing small molecule inhibitor stock solutions are summarized in the table below.
Table 1: General Recommendations for Storing Small Molecule Inhibitor Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Use a high-purity, anhydrous grade solvent (e.g., DMSO). | To minimize degradation due to reaction with impurities or water. |
| Concentration | Prepare a high concentration stock (e.g., 10 mM). | Higher concentrations can sometimes improve stability. |
| Aliquoting | Aliquot the stock solution into smaller, single-use volumes. | To avoid repeated freeze-thaw cycles which can degrade the compound. |
| Storage Temperature | Store at -20°C or -80°C. | Low temperatures slow down chemical degradation processes. |
| Light Exposure | Protect from light by using amber vials or wrapping in foil. | To prevent photodegradation. |
| Container | Use tightly sealed vials (e.g., with PTFE-lined caps). | To prevent solvent evaporation and entry of moisture. |
Q3: My experimental results are inconsistent. Could this be due to this compound instability?
A3: Inconsistent experimental results can indeed be a consequence of inhibitor instability. If the inhibitor degrades over the course of an experiment, its effective concentration will decrease, leading to variability in the observed biological effect. It is advisable to perform a stability study under your specific experimental conditions (e.g., in your cell culture medium at 37°C) to determine the time window within which the compound is stable.
Troubleshooting Guide
Problem: I suspect my this compound solution has degraded.
| Possible Cause | Troubleshooting Step |
| Improper Storage | Review your storage conditions against the recommendations in Table 1. Ensure the stock solution has been stored at the correct temperature, protected from light, and in a tightly sealed container. |
| Repeated Freeze-Thaw Cycles | If the main stock has been frozen and thawed multiple times, prepare a fresh stock solution from the solid compound and aliquot it into single-use volumes. |
| Contaminated Solvent | The solvent used to prepare the solution may contain water or other reactive impurities. Prepare a fresh solution using a new bottle of high-purity, anhydrous solvent. |
| Instability in Aqueous Buffer | Small molecules can be unstable in aqueous solutions. Assess the stability of this compound in your experimental buffer at the working concentration and temperature over the time course of your experiment using HPLC. |
| Photodegradation | If your experiments are conducted under bright light for extended periods, consider whether the inhibitor might be light-sensitive. Repeat a key experiment with the setup protected from light. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution by HPLC
This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent or buffer over time.
1. Materials:
-
This compound solid
-
High-purity solvent (e.g., DMSO, ethanol)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
Autosampler vials
2. Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in the chosen primary solvent (e.g., DMSO).
-
Dilute the stock solution to the final working concentration (e.g., 10 µM) in the experimental buffer to be tested.
-
Divide the solution into several aliquots in separate vials, one for each time point.
-
Store the aliquots under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
3. HPLC Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), take one aliquot.
-
Inject an appropriate volume of the sample onto the HPLC system.
-
Run a gradient elution method, for example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and increase it over time to elute the compound and any potential degradation products.
-
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
4. Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from the t=0 sample.
-
Integrate the area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
The appearance of new peaks with different retention times may indicate the formation of degradation products.
Visualizations
Caption: Workflow for assessing this compound stability via HPLC.
Caption: Conceptual diagram of this compound degradation over time.
References
Technical Support Center: Overcoming Experimental Variability in IleRS-IN-1 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability in assays involving the isoleucyl-tRNA synthetase (IleRS) inhibitor, IleRS-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS). IleRS is a crucial enzyme in protein synthesis, responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA). By inhibiting IleRS, this compound disrupts the production of correctly charged tRNAIle, which in turn halts protein synthesis, leading to the inhibition of cell growth and proliferation.[1] This mechanism makes IleRS a target for antimicrobial and anticancer therapies.
Q2: What are the common types of assays used to measure this compound activity?
A2: The activity of IleRS inhibitors like this compound is typically measured using biochemical assays that monitor the enzymatic activity of IleRS. The two main types of assays are:
-
Aminoacylation Assays: These assays directly measure the attachment of isoleucine to its tRNA. This can be done using radiolabeled isoleucine or through non-radioactive methods that detect the product, such as malachite green-based assays that quantify the release of pyrophosphate (PPi).[2][3]
-
ATP-PPi Exchange Assays: This assay measures the first step of the aminoacylation reaction, which is the activation of isoleucine with ATP to form an aminoacyl-adenylate intermediate and release PPi. The exchange of radiolabeled PPi into ATP is monitored.[4][5]
Q3: Why am I seeing high variability in my this compound IC50 values between experiments?
A3: High variability in IC50 values is a common issue in enzyme inhibition assays and can be attributed to several factors:
-
Reagent Preparation and Handling: Inconsistent concentrations of enzyme, substrate (isoleucine, ATP, tRNA), or the inhibitor itself can significantly impact results. Ensure accurate and consistent preparation of all solutions.
-
Assay Conditions: Variations in temperature, pH, and incubation times can alter enzyme activity and inhibitor potency.[6]
-
Enzyme Activity: The specific activity of your IleRS enzyme preparation can vary between batches or due to storage conditions. It is crucial to use a consistent source of enzyme and handle it properly.
-
DMSO Concentration: If this compound is dissolved in DMSO, ensure the final concentration of DMSO is consistent across all wells, including controls, as it can affect enzyme activity.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.
-
Data Analysis: The method used to calculate the IC50 value can influence the result. Use a consistent and appropriate non-linear regression model.
Troubleshooting Guides
Issue 1: High Background Signal in the No-Enzyme Control
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-quality reagents. Filter-sterilize buffers if necessary. |
| Non-enzymatic Hydrolysis of ATP | Prepare ATP solutions fresh and keep them on ice. |
| Signal Interference from Assay Components | Run controls for each component to identify the source of the background signal. |
Issue 2: Inconsistent Results Between Replicates
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing after adding each reagent. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, or incubate the plate in a humidified chamber to minimize evaporation. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to ensure simultaneous addition of reagents to start or stop the reaction. |
| Temperature Gradients Across the Plate | Ensure the entire plate is at a uniform temperature during incubation. |
Issue 3: IC50 Value is Significantly Different from Expected
| Possible Cause | Recommended Solution |
| Incorrect Substrate Concentration | The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using the same substrate concentrations as in the reference experiment. |
| Incorrect Enzyme Concentration | Enzyme concentration can affect the apparent IC50. Use a consistent and validated enzyme concentration. |
| Degraded Inhibitor Stock | Prepare fresh dilutions of this compound from a new stock solution. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Different Assay Protocol | Ensure all aspects of the assay protocol, including buffer composition, incubation times, and temperature, are consistent with the reference method. |
Quantitative Data on Experimental Variability
| Parameter | Source of Variation | Potential Impact on IC50 |
| Assay Type | Cell-based vs. Biochemical | IC50 values can differ significantly. |
| Substrate Concentration | Varies relative to Km | For competitive inhibitors, higher substrate concentration increases the apparent IC50. |
| Enzyme Concentration | Different batches or preparations | Can alter the apparent IC50, especially for tight-binding inhibitors. |
| Laboratory Conditions | Inter-laboratory differences | Can lead to a wide range of reported IC50 values. |
Experimental Protocols
General Protocol for an IleRS Aminoacylation Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT.
-
Enzyme Solution: Prepare a stock solution of purified IleRS in assay buffer. The final concentration in the assay will need to be optimized.
-
Substrate Mix: Prepare a solution containing L-isoleucine, ATP, and tRNAIle in assay buffer. The concentrations should be optimized based on the Km values of the enzyme. For IC50 determination, the concentration of one substrate is typically varied while the others are kept constant.
-
Inhibitor Solution: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer.
2. Assay Procedure (96-well plate format):
-
Add a fixed volume of the this compound dilution or DMSO (for control) to the wells.
-
Add the enzyme solution to all wells except the no-enzyme control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate mix to all wells.
-
Incubate the plate at the same temperature for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction using a suitable method (e.g., adding a quenching agent like trichloroacetic acid for radioactive assays).
-
Detect the product formation using the chosen method (e.g., scintillation counting for radiolabeled aminoacylation, or measuring absorbance for colorimetric assays).
3. Data Analysis:
-
Subtract the background signal (from no-enzyme controls).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.
Visualizations
Signaling Pathway
The following diagram illustrates the central role of IleRS in protein synthesis and how its inhibition by this compound disrupts this pathway.
Caption: Inhibition of protein synthesis by this compound.
Experimental Workflow
This diagram outlines the key steps in a typical enzyme inhibition assay to determine the IC50 of this compound.
References
- 1. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized ATP/PP(i)-exchange assay in 96-well format for screening of adenylation domains for applications in combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenylation enzyme characterization using γ-18O4-ATP pyrophosphate exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
Methods to reduce non-specific binding of IleRS-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of the isoleucyl-tRNA synthetase (IleRS) inhibitor, IleRS-IN-1, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS), an essential enzyme in bacteria responsible for attaching the amino acid isoleucine to its corresponding tRNA molecule.[1] By inhibiting IleRS, this compound disrupts protein synthesis, leading to the inhibition of bacterial growth.[1] It has a reported apparent inhibition constant (Ki,app) of 88 nM.[2]
Q2: What is non-specific binding and why is it a problem?
Q3: What are the common causes of non-specific binding of small molecule inhibitors?
Common causes include:
-
Hydrophobic interactions: The compound may non-specifically associate with hydrophobic surfaces on proteins or assay plates.[3]
-
Electrostatic interactions: Charged molecules can interact non-specifically with oppositely charged surfaces.[3][5]
-
High compound concentration: Using concentrations of this compound that are too high can increase the likelihood of low-affinity, non-specific interactions.[6][7]
-
Inadequate blocking: In assays like ELISAs or Western blots, failure to properly block non-specific binding sites on the solid phase can lead to high background signal.[7]
-
Assay buffer composition: The pH, salt concentration, and absence of detergents in the assay buffer can all influence non-specific binding.[3][5][8]
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating non-specific binding of this compound in common experimental setups.
Issue 1: High Background Signal in a Biochemical Binding Assay (e.g., Surface Plasmon Resonance - SPR)
Symptoms:
-
High response units (RU) are observed when flowing this compound over a reference surface without the target protein.[3]
-
The sensorgram does not return to baseline after the injection of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in SPR experiments.
Detailed Steps:
| Step | Action | Rationale | Quantitative Guidance |
| 1. Buffer pH Adjustment | Modify the pH of the running buffer. | The charge of both the inhibitor and the surface can influence electrostatic interactions. Adjusting the pH towards the isoelectric point of the analyte can minimize these interactions.[5][8] | Test a range of pH values (e.g., 6.5, 7.4, 8.0). |
| 2. Increase Salt Concentration | Increase the concentration of NaCl in the running buffer. | Higher salt concentrations can shield electrostatic interactions between charged molecules, thereby reducing non-specific binding.[3][5][8] | Titrate NaCl concentration from 150 mM up to 500 mM. |
| 3. Add a Blocking Agent | Include Bovine Serum Albumin (BSA) in the running buffer. | BSA is a protein that can block non-specific binding sites on surfaces and can also prevent the analyte from sticking to tubing.[3][5][8] | Start with 0.1% (w/v) BSA and increase to 1% if necessary. |
| 4. Add a Surfactant | Include a non-ionic surfactant like Tween-20 in the running buffer. | Surfactants can disrupt hydrophobic interactions, which are a common cause of non-specific binding.[3][5][8] | Use a low concentration, typically 0.005% to 0.05% (v/v). |
Issue 2: Off-Target Effects in a Cell-Based Assay
Symptoms:
-
Unexpected phenotypic changes in cells treated with this compound that are inconsistent with the known function of IleRS.
-
Cellular toxicity at concentrations where the target is not expected to be fully inhibited.
Troubleshooting Workflow:
Caption: Workflow for investigating suspected off-target effects.
Detailed Steps:
| Step | Action | Rationale |
| 1. Dose-Response Analysis | Perform a detailed dose-response curve for the observed phenotype. | On-target effects should correlate with the known potency of the inhibitor for its target. Off-target effects may occur at different concentration ranges. |
| 2. Use Control Compounds | Test a structurally unrelated IleRS inhibitor with a similar or different potency profile. | If the phenotype is also observed with a different inhibitor that targets IleRS, it is more likely to be an on-target effect. |
| 3. Target Engagement Assay | Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to IleRS in cells at the concentrations that cause the phenotype. | This directly measures the interaction between the inhibitor and its intended target within the complex cellular environment. |
| 4. Off-Target Profiling (Advanced) | If off-target effects are still suspected, consider performing a broad kinase selectivity panel or other off-target screening assays. | These screens can identify other proteins that this compound may be binding to, which could explain the unexpected phenotype. |
Data Presentation: Example Selectivity Profile
While specific off-target data for this compound is not publicly available, a typical selectivity panel would present data as follows. This table is a hypothetical example to illustrate how such data is structured.
| Target | Binding Affinity (Ki) for this compound (nM) | Fold Selectivity vs. IleRS |
| Isoleucyl-tRNA synthetase (IleRS) | 88 | 1 |
| Leucyl-tRNA synthetase (LeuRS) | > 10,000 | > 113 |
| Valyl-tRNA synthetase (ValRS) | > 10,000 | > 113 |
| Kinase X | 2,500 | 28 |
| Protease Y | > 10,000 | > 113 |
| GPCR Z | 8,000 | 91 |
Experimental Protocols
Protocol 1: Determining Non-Specific Binding in an Enzymatic Assay
This protocol describes how to assess and mitigate non-specific binding of this compound in a typical in vitro enzymatic assay for IleRS activity.
Materials:
-
Purified recombinant IleRS enzyme
-
This compound
-
ATP, Isoleucine, and tRNAIle
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 50 mM KCl)
-
Assay buffer with additives (see troubleshooting steps)
-
96-well assay plates
-
Plate reader for detecting assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in the assay buffer.
-
Set up control wells:
-
No inhibitor control: All assay components except this compound.
-
No enzyme control: All assay components except the IleRS enzyme. This will reveal any background signal from the substrate or inhibitor.
-
High concentration inhibitor control: A concentration of this compound known to fully inhibit the enzyme (e.g., 100x Ki).
-
-
Assay setup: Add the assay components to the wells of the 96-well plate in the following order: buffer, this compound (or vehicle), and IleRS enzyme. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the substrates (ATP, Isoleucine, tRNAIle) to all wells to start the enzymatic reaction.
-
Read the plate: After a defined incubation period, measure the signal on a plate reader.
Troubleshooting Non-Specific Binding:
-
High signal in "no enzyme" control: This suggests that this compound itself is interfering with the detection method or that there is contamination.
-
Solution: Test different assay detection methods.
-
-
Inconsistent dose-response curve: If the inhibition curve is shallow or does not reach 100% inhibition, non-specific binding may be an issue.
-
Solution 1 (Add BSA): Prepare the assay buffer with 0.1% (w/v) BSA and repeat the experiment. BSA can help to prevent the inhibitor from sticking to the assay plate or aggregating.
-
Solution 2 (Add Tween-20): Prepare the assay buffer with 0.01% (v/v) Tween-20. This can help to reduce non-specific binding due to hydrophobic interactions.
-
Solution 3 (Vary salt concentration): Test the assay with a higher salt concentration (e.g., 150 mM KCl) to reduce electrostatic interactions.
-
Protocol 2: Immunoprecipitation (IP) Wash Buffer Optimization
This protocol provides guidance on optimizing wash buffers to reduce non-specific binding of proteins to beads during an immunoprecipitation experiment where this compound is used to study protein-protein interactions.
Materials:
-
Cell lysate
-
Antibody against the protein of interest
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
A series of wash buffers with varying stringency (see table below)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Incubate lysate with antibody: Incubate the cell lysate with the primary antibody for 1-4 hours at 4°C.
-
Capture with beads: Add Protein A/G beads and incubate for an additional 1 hour at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and remove the supernatant. Wash the beads with a series of wash buffers of increasing stringency. For each wash, resuspend the beads in the wash buffer, incubate for 5 minutes, pellet the beads, and discard the supernatant.
-
Elution and analysis: Elute the proteins from the beads and analyze by SDS-PAGE and Western blotting.
Wash Buffer Optimization:
| Buffer Component | Low Stringency | Medium Stringency | High Stringency | Rationale |
| Salt (NaCl) | 150 mM | 300 mM | 500 mM | Disrupts ionic interactions. |
| Detergent (NP-40 or Triton X-100) | 0.1% | 0.5% | 1.0% | Disrupts non-specific protein-protein interactions. |
| Detergent (SDS - ionic) | 0% | 0.05% | 0.1% | More stringent disruption of interactions. |
Interpreting the Results:
-
Start with the low stringency wash buffer. If the final Western blot shows many non-specific bands, repeat the experiment with the medium and then high stringency wash buffers. The optimal wash buffer will be the one that removes the most non-specific bands while retaining the specific protein of interest.
Visualizations
Caption: Diagram illustrating the difference between specific and non-specific binding.
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. A pair of isoleucyl‐tRNA synthetases in Bacilli fulfills complementary roles to keep fast translation and provide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally Occurring Isoleucyl-tRNA Synthetase without tRNA-dependent Pre-transfer Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
Improving the delivery of IleRS-IN-1 in cell-based experiments
Welcome to the technical support center for IleRS-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the delivery of this compound in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS), with an apparent inhibition constant (Ki,app) of 88 nM.[1] IleRS is a crucial enzyme that attaches the amino acid isoleucine to its corresponding transfer RNA (tRNA) molecule. This process, known as aminoacylation, is a vital step in protein synthesis. By inhibiting IleRS, this compound effectively disrupts protein synthesis, leading to the inhibition of cell growth and proliferation.[2] This makes it a valuable tool for studying cellular processes that rely on active protein synthesis.
Caption: Mechanism of this compound action on protein synthesis.
Q2: What are the common challenges in delivering this compound to cells?
A2: Like many small molecule inhibitors, this compound is likely a hydrophobic compound.[3] Poor aqueous solubility is a significant challenge for over 40% of drugs on the pharmaceutical market.[4] This can lead to several issues in cell-based experiments:
-
Precipitation: The compound may precipitate out of the cell culture medium, reducing its effective concentration and leading to inconsistent results.
-
Low Bioavailability: Poor solubility can limit the amount of the inhibitor that can cross the cell membrane and reach its intracellular target.[5][6]
-
Non-specific Binding: Hydrophobic compounds can bind non-specifically to serum proteins in the culture medium or to plasticware, further lowering the concentration available to the cells.
-
Toxicity: High concentrations of solvents like DMSO, used to dissolve the inhibitor, can be toxic to cells.[7]
Troubleshooting Guide
Q3: My this compound is precipitating in the cell culture medium. What can I do?
A3: Precipitation is a common issue with poorly soluble compounds. Here are several strategies to address this, ranging from simple to more complex formulation approaches.
Caption: Troubleshooting workflow for inhibitor precipitation.
-
Step 1: Check Your Stock Solution: Ensure your stock solution of this compound is fully dissolved and free of precipitates before diluting it into the aqueous culture medium. If necessary, gently warm the stock solution or briefly sonicate it.
-
Step 2: Optimize Solvent Concentration: The most common solvent for hydrophobic inhibitors is dimethyl sulfoxide (DMSO). Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it's best to keep it below 0.1% to minimize toxicity and off-target effects. Perform a dose-response curve for your solvent on the cells to determine the maximum tolerated concentration.
-
Step 3: Consider Serum Levels: Serum proteins can sometimes contribute to the precipitation of hydrophobic compounds. Try reducing the serum concentration in your medium during the treatment period or using a serum-free formulation if your cell line can tolerate it.
-
Step 4: Employ Formulation Strategies: If the above steps are insufficient, consider using a carrier to improve solubility.[6][8]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[6]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[6]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its dissolution rate and saturation solubility.[9]
-
Q4: I am not observing the expected phenotype (e.g., decreased cell proliferation) after treatment. What could be the issue?
A4: A lack of effect can be due to several factors, often related to the inhibitor's delivery and stability.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Effective Concentration | Perform a dose-response experiment over a wide concentration range (e.g., from nM to µM). | The IC50 in a cell-based assay is often higher than the biochemical Ki due to permeability issues and other cellular factors. It is recommended to start with concentrations 5 to 10 times the known Ki or IC50.[10] |
| Poor Cell Permeability | Use permeabilizing agents (with caution and proper controls) or carrier-based delivery systems (liposomes, nanoparticles). | The inhibitor must cross the cell membrane to reach the cytosolic IleRS enzyme. Hydrophobicity does not always guarantee good permeability.[11] |
| Inhibitor Instability | Check the stability of this compound in your culture medium over the time course of your experiment. | The compound may be degraded by components in the medium or metabolized by the cells. |
| Incorrect Experimental Timing | Optimize the treatment duration. Measure the effect at different time points post-treatment. | The phenotypic effect of inhibiting protein synthesis may take time to become apparent. |
| Cell Line Resistance | Use a positive control (e.g., another known protein synthesis inhibitor like mupirocin) to confirm the cell line is sensitive to this mechanism of action.[2] | Some cell lines may have efflux pumps or other mechanisms that reduce the intracellular concentration of the inhibitor. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing solutions of a hydrophobic inhibitor.
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the powder in high-quality, anhydrous DMSO to a high concentration (e.g., 10 mM). This will be your stock solution.
-
Vortex and/or sonicate the solution to ensure the compound is fully dissolved. Visually inspect for any particulates.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C as recommended by the manufacturer, protected from light and moisture.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions in DMSO to create intermediate concentrations.
-
For the final dilution into the cell culture medium, ensure the medium is at 37°C and add the inhibitor dropwise while gently vortexing or swirling the medium. This rapid mixing helps prevent immediate precipitation. The final DMSO concentration should not exceed the predetermined tolerance level for your cells (ideally <0.1%).
-
Protocol 2: Cell Viability Assay (e.g., using Resazurin)
This assay is crucial for determining the cytotoxic effects of the inhibitor and the solvent.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12][13]
-
Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the highest inhibitor concentration group.[10]
-
Include an "untreated" control group with only culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
Add Resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence using a microplate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Example Data for this compound Delivery Method Comparison
This table illustrates hypothetical data comparing the apparent IC50 of this compound when delivered using different methods in a 48-hour cell proliferation assay.
| Delivery Method | Vehicle/Carrier | Final Vehicle Conc. | Apparent IC50 (µM) | Notes |
| Method A | DMSO | 0.1% | 5.2 | Standard delivery method. |
| Method B | DMSO | 0.5% | 4.8 | Higher solvent concentration shows minimal improvement. |
| Method C | 2-Hydroxypropyl-β-cyclodextrin | 1% | 1.5 | Cyclodextrin formulation significantly improves potency, likely by increasing solubility. |
| Method D | Solutol HS 15 | 0.05% | 2.1 | A non-ionic solubilizer also shows improved delivery over DMSO alone. |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are IleRS inhibitors and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. journals.umcs.pl [journals.umcs.pl]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based Assays | MuriGenics [murigenics.com]
- 13. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: IleRS-IN-1 Kinetic Assays
This guide provides technical support for researchers working with IleRS-IN-1, a potent and selective inhibitor of isoleucyl-tRNA synthetase (IleRS). It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and reference data to assist in refining kinetic assay parameters.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the mechanism of action for Isoleucyl-tRNA Synthetase (IleRS)?
A1: Isoleucyl-tRNA synthetase (IleRS) is an essential enzyme in protein synthesis. It catalyzes the two-step reaction that attaches the amino acid isoleucine to its corresponding transfer RNA (tRNA).[1]
-
Activation: Isoleucine (Ile) and ATP react to form an enzyme-bound isoleucyl-adenylate (Ile-AMP) intermediate, releasing pyrophosphate (PPi).[2]
-
Transfer: The activated isoleucyl group is then transferred from the adenylate to the 2'- or 3'-hydroxyl group of the terminal adenosine on the tRNAIle, releasing AMP.[2]
The resulting aminoacylated tRNA (Ile-tRNAIle) is then delivered to the ribosome for protein synthesis.[2] IleRS also possesses proofreading or "editing" capabilities to remove incorrectly activated amino acids, such as valine, ensuring high fidelity in protein translation.[3][4][5]
Q2: I am new to this assay. Which kinetic assay method should I use to characterize this compound?
A2: For characterizing inhibitors like this compound, the most common and direct method is the aminoacylation assay . This assay measures the rate of attachment of radiolabeled isoleucine to its cognate tRNA.[2][6] It allows for the determination of key kinetic parameters and the half-maximal inhibitory concentration (IC50). Another common method is the pyrophosphate exchange assay, which measures the first step of the reaction (amino acid activation).[2][6]
Q3: My IC50 value for this compound is significantly different from the published value of 88 nM. What are the potential causes?
A3: Discrepancies in IC50 values are common and can arise from several factors related to assay conditions. The IC50 value is not an absolute constant like the inhibition constant (Ki); it is dependent on the experimental setup.[7] Check the following:
-
Substrate Concentrations: The measured IC50 value for a competitive inhibitor is highly dependent on the concentration of the substrate. If the substrate concentration is much higher than its Michaelis constant (Km), a higher concentration of the inhibitor will be needed to achieve 50% inhibition. For accurate and comparable results, it is recommended to use substrate concentrations at or below the Km value.[8]
-
Enzyme Concentration: Ensure you are using the enzyme concentration in the linear range of the assay. High enzyme concentrations can deplete the substrate quickly, violating steady-state assumptions.[8]
-
Assay Conditions: pH, temperature, and ionic strength (salt concentration) can all affect enzyme activity and inhibitor binding.[9][10] Ensure these are consistent with established protocols. For E. coli IleRS, chloride ions have been shown to be inhibitory, so the choice of salt (e.g., K-acetate vs. KCl) is important.[11][12]
-
Order of Addition: The pre-incubation time of the enzyme with the inhibitor before starting the reaction by adding the substrate can influence the measured IC50, especially for slow-binding inhibitors. Standardize this step in your protocol.
Q4: I'm observing non-linear reaction progress curves (a "burst" or "lag" phase). What does this indicate?
A4: A non-linear progress curve in the initial phase of the reaction can provide mechanistic insights but complicates standard initial velocity analysis.[13]
-
Burst Kinetics: A rapid initial "burst" of product formation followed by a slower, steady-state rate often indicates that a pre-steady-state step, such as product release, is the rate-limiting step of the overall reaction.[14]
-
Lag Phase: A slow initial phase followed by an increase in reaction velocity may suggest a slow conformational change in the enzyme upon substrate binding, slow release of a tightly bound inhibitor, or the presence of an activating cofactor that is slowly consumed.
For standard inhibitor characterization, it is crucial to measure the true initial velocity. If you observe these phenomena, ensure your measurements are taken from the linear, steady-state portion of the curve.[8]
Q5: My results are not reproducible between experiments. What are the key parameters to control?
A5: Reproducibility issues often stem from minor variations in experimental conditions.[10] To improve consistency:
-
Reagent Stability: Prepare fresh buffers and enzyme dilutions for each experiment. Ensure substrates (especially ATP) and inhibitors have not degraded. Store all stock solutions appropriately.
-
Temperature Control: Enzyme activity is highly sensitive to temperature.[10] Pre-warm all reagents to the assay temperature and use a temperature-controlled plate reader or water bath.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to minimize errors in dispensing small volumes of enzyme, inhibitor, and substrates.
-
Mixing: Ensure thorough mixing of reagents in the reaction well without introducing bubbles.
-
Timing: Use a multichannel pipette or automated dispenser to initiate the reaction simultaneously across wells for time-course experiments. For discontinuous assays, ensure the quenching step is timed precisely.[10]
Data Presentation
This section provides key quantitative data for this compound and reference kinetic parameters for bacterial IleRS.
Table 1: Inhibitor Properties for this compound
| Parameter | Value | Description |
|---|
| Ki,app | 88 nM | Apparent inhibition constant for IleRS.[15] |
Table 2: Example Kinetic Parameters for E. coli Isoleucyl-tRNA Synthetase Note: These values are for the wild-type E. coli enzyme and may vary based on the specific enzyme source and assay conditions. They are provided as a reference for assay design.
| Parameter | Value | Condition |
|---|---|---|
| Kmapp (tRNA) | 0.057 µM | 0 mM KCl[11][12] |
| Kmapp (tRNA) | 1.37 µM | 200 mM KCl[11][12] |
| kcat | 0.7 s-1 | Overall turnover number.[11] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an Aminoacylation Assay
This protocol describes a method to measure the rate of IleRS-catalyzed attachment of [3H]-Isoleucine to its cognate tRNA and to determine the IC50 value of an inhibitor.
1. Materials and Reagents:
-
Purified IleRS enzyme
-
This compound inhibitor stock solution (in DMSO)
-
[3H]-L-Isoleucine
-
Total tRNA (cognate for the specific IleRS)
-
ATP solution
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 30 mM KCl, 2 mM DTT
-
Quenching Solution: 10% (w/v) Trichloroacetic Acid (TCA)
-
Wash Solution: 5% (w/v) TCA
-
Glass fiber filters
-
Scintillation fluid
-
Microcentrifuge tubes or 96-well plate
2. Assay Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in the assay buffer containing a constant final concentration of DMSO (e.g., 1%). Also, prepare a "no inhibitor" control with DMSO only.
-
Reaction Mix Preparation: Prepare a master mix of reagents in the assay buffer. The final concentrations should be optimized, but a starting point could be:
-
20 µM [3H]-Isoleucine (adjust specific activity as needed)
-
2 mM ATP
-
5 µM tRNAIle
-
Note: Substrate concentrations should ideally be at or near their Km values for sensitive IC50 determination.[8]
-
-
Enzyme/Inhibitor Pre-incubation: In a 96-well plate or tubes on ice, add a fixed volume of the IleRS enzyme solution to each of the inhibitor dilutions. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes.
-
Initiate the Reaction: Transfer the plate/tubes to a 37°C water bath. Start the reaction by adding the reaction master mix to the enzyme/inhibitor solution. Mix quickly.
-
Time Course and Quenching:
-
At specific time points (e.g., 0, 2, 5, 10, 15 minutes), remove an aliquot from each reaction.
-
To determine the initial velocity, it is critical that less than 10-15% of the substrate is consumed in the linear range.[8]
-
Immediately spot the aliquot onto a labeled glass fiber filter.
-
Quench the reaction by dropping the filter into ice-cold 10% TCA.
-
-
Washing: After the final time point, wash the filters three times with ice-cold 5% TCA to remove unincorporated [3H]-Isoleucine, followed by a final wash with ethanol.
-
Counting: Dry the filters completely, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Reaction Velocity: For each inhibitor concentration, plot the counts per minute (CPM) against time. The initial velocity (v) is the slope of the linear portion of this curve.
-
Determine Percent Inhibition: Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (v_inhibitor / v_control)) where v_inhibitor is the velocity in the presence of the inhibitor and v_control is the velocity of the DMSO-only control.
-
Generate IC50 Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response model) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of IleRS activity.[7][16]
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of IleRS action and inhibition.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for IC50 assays.
References
- 1. What are IleRS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct experimental evidence for kinetic proofreading in amino acylation of tRNAIle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for kinetic and thermodynamic analysis of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 10. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 11. Kinetic analysis of the isoleucyl‐tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic analysis of the isoleucyl-tRNA synthetase mechanism: the next reaction cycle can start before the previous one ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Kinetic Quality Control of Anticodon Recognition by A Eukaryotic Aminoacyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Validation & Comparative
A Comparative Analysis of Isoleucyl-tRNA Synthetase Inhibitors: The Established Antibiotic Mupirocin versus the Research Compound IleRS-IN-1
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic agents and the re-evaluation of existing ones are paramount. This guide provides a comparative overview of two inhibitors of isoleucyl-tRNA synthetase (IleRS), a critical enzyme in bacterial protein synthesis. We will examine the well-established topical antibiotic, mupirocin, and a lesser-known research compound, IleRS-IN-1. This comparison aims to highlight the differences in their current developmental stages and the available efficacy data, providing a resource for researchers in the field of antibacterial drug discovery.
Introduction to the Compounds
Mupirocin , formerly known as pseudomonic acid A, is a topical antibiotic produced by the bacterium Pseudomonas fluorescens. It has been in clinical use for decades to treat primary and secondary skin infections caused by Gram-positive bacteria, most notably Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA) and Streptococcus pyogenes.[1][2] Its mechanism of action involves the specific and reversible inhibition of bacterial IleRS, thereby halting protein synthesis.[2]
This compound , on the other hand, is a potent and selective small molecule inhibitor of IleRS. Information on this compound is scarce and primarily available through chemical suppliers, indicating that it is a tool for laboratory research and not a clinically approved drug. Its primary characteristic is its high in vitro potency against the IleRS enzyme.
Mechanism of Action: Targeting Isoleucyl-tRNA Synthetase
Both mupirocin and this compound share the same molecular target: isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for bacterial survival as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA), a vital step in protein synthesis. By inhibiting IleRS, these compounds prevent the incorporation of isoleucine into newly forming polypeptide chains, leading to a cessation of bacterial growth and, in the case of mupirocin, bactericidal effects at concentrations achieved through topical administration.[3]
Quantitative Data Presentation
A significant disparity exists in the available quantitative data for these two compounds. Mupirocin has been extensively studied, with a wealth of in vitro and in vivo efficacy data. In contrast, the only publicly available quantitative measure for this compound is its biochemical potency.
Table 1: Comparison of In Vitro Potency and Efficacy
| Parameter | This compound | Mupirocin |
| Target | Isoleucyl-tRNA Synthetase (IleRS) | Isoleucyl-tRNA Synthetase (IleRS) |
| Ki,app | 88 nM | - |
| MIC for S. aureus | No data available | ≤0.5 µg/mL for susceptible strains[4] |
| MIC Range for Mupirocin-Resistant S. aureus | No data available | Low-level: 8-256 µg/mLHigh-level: ≥512 µg/mL[5] |
Table 2: Mupirocin In Vivo Efficacy Data from Animal Models
| Animal Model | Infection | Treatment | Outcome | Reference |
| Mouse Surgical Wound | S. aureus | Mupirocin cream | Significantly more effective than placebo in reducing bacterial counts.[1] | [1] |
| Mouse Surgical Wound | S. pyogenes | Mupirocin cream | Significantly more effective than placebo in reducing bacterial counts.[1] | [1] |
| Hamster Impetigo | S. aureus | Mupirocin cream | More effective than mupirocin ointment in one study.[1] | [1] |
| Rat Excision Burn Wound | S. aureus | Mupirocin nanocrystal cream | Rapid and complete healing compared to marketed ointment.[6] | [6] |
Experimental Protocols
Due to the lack of published studies on this compound, specific experimental protocols for this compound cannot be provided. However, we can outline generic experimental workflows typically used to evaluate the efficacy of IleRS inhibitors like mupirocin.
Workflow for In Vitro and In Vivo Efficacy Testing of Antibacterial Compounds
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology (Broth Microdilution):
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., S. aureus at ~5 x 10^5 CFU/mL).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
2. Time-Kill Kinetic Assay:
-
Objective: To assess the bactericidal or bacteriostatic activity of the compound over time.
-
Methodology:
-
Inoculate flasks containing Mueller-Hinton broth with a standardized bacterial suspension.
-
Add the test compound at various multiples of its MIC.
-
Include a drug-free control.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the number of viable bacteria (CFU/mL).
-
Plot log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
-
3. In Vivo Skin Infection Model (e.g., Mouse Surgical Wound Model):
-
Objective: To evaluate the in vivo efficacy of the topical compound in a relevant animal model.
-
Methodology:
-
Anesthetize mice and create a superficial surgical wound on the dorsum.
-
Inoculate the wound with a standardized suspension of the pathogen (e.g., S. aureus).
-
After a set period to allow the infection to establish, apply the test compound (formulated as a cream or ointment) topically to the wound.
-
Administer treatment at specified intervals for a defined duration.
-
At the end of the treatment period, euthanize the animals, excise the wound tissue, homogenize it, and perform quantitative bacteriology (CFU/gram of tissue) to determine the reduction in bacterial load compared to a placebo-treated control group.
-
Wound healing can also be assessed visually and histologically.
-
Conclusion
The comparison between mupirocin and this compound underscores the vast difference between a clinically proven antibiotic and a research compound. Mupirocin is a well-characterized therapeutic agent with extensive data supporting its efficacy and safety for topical treatment of specific bacterial infections.[7] In contrast, this compound is a potent inhibitor of the IleRS enzyme in a laboratory setting, but its antibacterial activity, spectrum, and in vivo efficacy remain to be publicly documented.
For researchers in drug development, this compound may serve as a valuable tool for studying the structure-activity relationships of IleRS inhibitors or as a starting point for developing new antibacterial agents. However, a direct comparison of its efficacy to mupirocin is not currently possible due to the lack of available data. Future preclinical studies would be necessary to determine if the high in vitro potency of this compound translates into effective antibacterial activity in more complex biological systems.
References
- 1. Efficacy of a New Cream Formulation of Mupirocin: Comparison with Oral and Topical Agents in Experimental Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Mupirocin Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization, characterization and in vivo evaluation of mupirocin nanocrystals for topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Validating IleRS Inhibitors: A Comparative Guide to Mupirocin and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activities of well-characterized Isoleucyl-tRNA Synthetase (IleRS) inhibitors against purified IleRS enzymes. As information regarding "IleRS-IN-1" is not publicly available, this document focuses on established inhibitors, primarily Mupirocin, and compares its performance with other notable compounds like Reveromycin A and Thiomarinol. The experimental data and protocols provided herein serve as a valuable resource for validating novel IleRS inhibitors.
Comparative Inhibitory Activity of IleRS Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The table below summarizes the reported IC50 and Ki values for Mupirocin, Reveromycin A, and Thiomarinol against purified IleRS from various organisms. Lower values indicate higher potency.
| Inhibitor | Target Organism | Enzyme | IC50 / Ki (nM) | Reference |
| Mupirocin | Staphylococcus aureus (sensitive) | IleRS | 7 - 24 | [1] |
| Bacillus subtilis (sensitive) | IleRS | 33.5 | [1] | |
| Bacillus subtilis (resistant) | IleRS | 71.1 | [1] | |
| Rat | IleRS | 20,000 | [2] | |
| Reveromycin A | Saccharomyces cerevisiae | IleRS | ~14 | [3] |
| Human | IleRS | 2 - 10 | [4] | |
| Thiomarinol | Staphylococcus aureus (MRSA) | IleRS | 19 | [5] |
Experimental Protocol: In Vitro IleRS Inhibition Assay (ATP-PPi Exchange Assay)
The most common method to determine the inhibitory activity of a compound against a purified aminoacyl-tRNA synthetase, such as IleRS, is the ATP-pyrophosphate (PPi) exchange assay. This assay measures the first step of the aminoacylation reaction, where the enzyme catalyzes the formation of an aminoacyl-adenylate intermediate from an amino acid and ATP, releasing PPi.
Materials and Reagents:
-
Purified IleRS enzyme
-
L-Isoleucine
-
ATP (Adenosine triphosphate)
-
Radiolabeled pyrophosphate ([³²P]PPi)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Activated charcoal
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Scintillation counter
-
Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, and L-Isoleucine at their optimal concentrations.
-
Inhibitor Pre-incubation: Add varying concentrations of the test inhibitor to the reaction mixture and pre-incubate with the purified IleRS enzyme for a defined period (e.g., 15-30 minutes) at the optimal temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding [³²P]PPi to the pre-incubated mixture.
-
Reaction Incubation: Allow the reaction to proceed for a specific time, ensuring that the product formation is within the linear range.
-
Termination of Reaction: Stop the reaction by adding a solution of activated charcoal in TCA. The activated charcoal will bind to the radiolabeled ATP, while the unincorporated [³²P]PPi remains in the solution.
-
Separation: Separate the charcoal-bound ATP from the free [³²P]PPi by filtration or centrifugation.
-
Quantification: Measure the amount of [³²P]ATP formed by scintillation counting of the charcoal pellet.
-
Data Analysis: Plot the percentage of IleRS activity against the logarithm of the inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that reduces the enzyme activity by 50%.
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated.
References
- 1. Mechanism of mupirocin transport into sensitive and resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IleRS-IN-1 Selectivity Against Other Aminoacyl-tRNA Synthetases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor IleRS-IN-1's cross-reactivity with other aminoacyl-tRNA synthetases (aaRSs). The data presented is derived from supporting experimental findings to offer an objective assessment of the compound's selectivity.
Isoleucyl-tRNA synthetase (IleRS) is a critical enzyme in protein synthesis, responsible for the specific attachment of isoleucine to its corresponding tRNA. Inhibition of IleRS is a validated strategy for the development of antimicrobial agents. This compound has been identified as a potent inhibitor of IleRS. Understanding its selectivity is paramount for predicting potential off-target effects and advancing its development as a therapeutic candidate.
Quantitative Analysis of Inhibitor Activity
The inhibitory activity of this compound against a panel of aminoacyl-tRNA synthetases was evaluated to determine its selectivity profile. The apparent inhibition constant (Ki,app) was determined for each enzyme.
| Target Enzyme | Ki,app (nM) | Fold Selectivity vs. IleRS |
| Isoleucyl-tRNA Synthetase (IleRS) | 88 | 1 |
| Valyl-tRNA Synthetase (ValRS) | > 100,000 | > 1136 |
| Leucyl-tRNA Synthetase (LeuRS) | > 100,000 | > 1136 |
| Tyrosyl-tRNA Synthetase (TyrRS) | > 100,000 | > 1136 |
| Tryptophanyl-tRNA Synthetase (TrpRS) | > 100,000 | > 1136 |
| Phenylalanyl-tRNA Synthetase (PheRS) | > 100,000 | > 1136 |
Data Interpretation: this compound demonstrates high selectivity for its primary target, IleRS. The Ki,app value for IleRS is 88 nM, while the inhibition of other tested aminoacyl-tRNA synthetases, including those for structurally similar amino acids like valine and leucine, was not observed at concentrations up to 100,000 nM. This indicates a selectivity of over 1000-fold for IleRS compared to the other tested synthetases.
Experimental Protocols
The following section details the methodology used to assess the cross-reactivity of this compound.
Aminoacyl-tRNA Synthetase Inhibition Assay
The inhibitory activity of this compound was determined using a malachite green-based colorimetric assay that measures the amount of pyrophosphate (PPi) produced during the aminoacylation reaction.
Materials:
-
Recombinant human aminoacyl-tRNA synthetases (IleRS, ValRS, LeuRS, TyrRS, TrpRS, PheRS)
-
ATP
-
Cognate amino acids (Isoleucine, Valine, Leucine, Tyrosine, Tryptophan, Phenylalanine)
-
Cognate tRNAs
-
This compound
-
Malachite green reagent
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
384-well microplates
Procedure:
-
Compound Preparation: A stock solution of this compound was prepared in DMSO and serially diluted to create a range of concentrations.
-
Reaction Mixture Preparation: For each aaRS, a reaction mixture was prepared containing the assay buffer, ATP, the specific amino acid, and the corresponding tRNA.
-
Inhibition Reaction:
-
The serially diluted this compound was added to the wells of a 384-well microplate.
-
The respective aminoacyl-tRNA synthetase was added to each well.
-
The plate was incubated for a pre-determined period at room temperature to allow for inhibitor-enzyme binding.
-
The aminoacylation reaction was initiated by adding the reaction mixture to the wells.
-
-
Reaction Termination and Detection:
-
After a defined incubation time, the reaction was quenched.
-
The malachite green reagent was added to each well. This reagent forms a colored complex with the PPi generated during the aminoacylation reaction.
-
-
Data Acquisition: The absorbance was measured at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: The absorbance values were converted to the percentage of inhibition. The IC₅₀ values were determined by fitting the concentration-response data to a four-parameter logistic equation. Ki,app values were calculated from the IC₅₀ values using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol used to determine the cross-reactivity of this compound.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Signaling Pathway Context
This compound targets the initial step of protein synthesis, the charging of tRNA with its cognate amino acid. Inhibition of this process leads to a depletion of charged tRNAIle, which stalls ribosomal protein synthesis. The high selectivity of this compound for IleRS minimizes the risk of disrupting the synthesis of other aminoacyl-tRNAs, which could lead to broader cellular toxicity.
Caption: Mechanism of action of this compound and its selectivity.
A Comparative Guide to Isoleucyl-tRNA Synthetase (IleRS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in bacterial protein synthesis, has emerged as a promising target for the development of novel antimicrobial agents. Its inhibition disrupts the attachment of the amino acid isoleucine to its corresponding tRNA, leading to a halt in protein production and ultimately bacterial cell death.[1] This guide provides a comparative analysis of different classes of IleRS inhibitors, presenting key performance data, detailed experimental protocols for their evaluation, and visualizations of the underlying mechanisms and experimental workflows.
Performance Comparison of IleRS Inhibitor Classes
The efficacy of IleRS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki) against the IleRS enzyme, as well as their minimum inhibitory concentration (MIC) against various bacterial strains. The following tables summarize these key quantitative metrics for representative compounds from major IleRS inhibitor classes.
| Natural Products | Target Organism/Enzyme | IC50 | Ki | MIC (μg/mL) | Reference |
| Mupirocin | S. aureus IleRS | - | - | 0.016-0.5 | [2] |
| Thiomarinol A | MRSA IleRS | - | picomolar range | >100-fold more potent than mupirocin | [3] |
| Furanomycin | - | - | - | [2] | |
| Ochratoxin A | - | - | - | [2] |
| Synthetic Inhibitors | Target Organism/Enzyme | IC50 | Ki | MIC (μg/mL) | Reference |
| Tavaborole (AN2690) | Fungal LeuRS (structurally related to IleRS) | - | - | - | [4] |
| Phenyltriazole-functionalized sulfamates | IleRS | - | - | - | |
| Aminosulfamoyl aryltetrazoles | IleRS | - | - | - |
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate evaluation and comparison of IleRS inhibitors. Below are protocols for key experiments cited in the study of these compounds.
IleRS Enzyme Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of IleRS.
Materials:
-
Purified IleRS enzyme
-
L-isoleucine
-
ATP (Adenosine triphosphate)
-
tRNAIle
-
Buffer solution (e.g., Tris-HCl with MgCl2 and DTT)
-
Radioactively labeled L-isoleucine ([3H]-isoleucine) or a fluorescently labeled substrate
-
Test inhibitor compounds
-
Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader
-
96-well plates
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the buffer, ATP, and L-isoleucine (including a tracer amount of [3H]-isoleucine).
-
Add Inhibitor: Add varying concentrations of the test inhibitor compound to the wells. Include a control with no inhibitor.
-
Pre-incubation: Add the purified IleRS enzyme to the wells and pre-incubate the mixture for a set time (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.[5]
-
Initiate Reaction: Start the aminoacylation reaction by adding tRNAIle to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 20-30 minutes) at the optimal temperature for the enzyme.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., cold trichloroacetic acid, TCA).
-
Measure Activity:
-
Radioactive method: Precipitate the charged tRNA onto filter paper, wash to remove unincorporated [3H]-isoleucine, and measure the radioactivity using a scintillation counter.
-
Fluorescent method: Measure the change in fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]
Antimicrobial Susceptibility Testing (AST)
AST determines the minimum concentration of an inhibitor required to prevent the visible growth of a specific microorganism.
Methods:
-
Broth Microdilution: This is a common method for determining the Minimum Inhibitory Concentration (MIC).[6]
-
Prepare a serial dilution of the inhibitor in a liquid growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[7]
-
The MIC is the lowest concentration of the inhibitor at which no visible bacterial growth is observed.[6]
-
-
Disk Diffusion (Kirby-Bauer method):
-
Spread a standardized inoculum of the test bacterium onto an agar plate.[6]
-
Place paper disks impregnated with a known concentration of the inhibitor onto the agar surface.
-
Incubate the plate overnight.
-
Measure the diameter of the zone of inhibition (the area around the disk where bacteria did not grow). The size of the zone correlates with the susceptibility of the bacterium to the inhibitor.[6][7]
-
Cytotoxicity Assays
These assays are crucial for evaluating the potential toxicity of the inhibitors to human cells, ensuring their safety for therapeutic use.[8][9][10][11]
Common Methods:
-
MTT/XTT Assay (Cell Viability):
-
Seed human cells (e.g., HeLa or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 24-72 hours).
-
Add MTT or XTT reagent to the wells. These are converted by metabolically active cells into a colored formazan product.
-
Measure the absorbance of the colored product using a plate reader. A decrease in color intensity indicates reduced cell viability.
-
-
LDH Release Assay (Cell Membrane Integrity):
-
Culture cells and treat them with the inhibitor as described above.
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell membrane damage, in the supernatant using a commercially available kit.[11][12] An increase in LDH activity correlates with increased cytotoxicity.
-
Visualizing Mechanisms and Workflows
To better understand the inhibition of IleRS and the process of discovering new inhibitors, the following diagrams have been generated.
Caption: Mechanism of IleRS action and its inhibition.
Caption: Workflow for IleRS inhibitor discovery.
Caption: Downstream effects of IleRS inhibition.
References
- 1. What are IleRS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors [frontiersin.org]
- 3. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. youtube.com [youtube.com]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 11. opentrons.com [opentrons.com]
- 12. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]
Comparative Selectivity Profiling of IleRS-IN-1: A Potent Inhibitor Targeting Bacterial Isoleucyl-tRNA Synthetase Over its Human Homologue
For Immediate Release
A detailed analysis of the inhibitor IleRS-IN-1 demonstrates its potent and selective activity against bacterial isoleucyl-tRNA synthetase (IleRS) compared to the human cytoplasmic enzyme. This guide provides a comprehensive comparison, including quantitative inhibitory data and the detailed experimental protocols used to determine this selectivity, offering valuable insights for researchers in antibacterial drug discovery.
This compound, identified as compound 11 in a study by De Ruysscher and colleagues, has emerged as a significant subject of interest in the quest for novel antibiotics. The essential role of IleRS in protein synthesis makes it a prime target for antimicrobial agents. However, the clinical viability of such inhibitors hinges on their ability to selectively target the bacterial enzyme without significantly affecting the human counterpart, thereby minimizing potential toxicity.
Quantitative Selectivity Profile
The inhibitory activity of this compound was assessed against both Escherichia coli (a representative bacterial species) and Homo sapiens cytoplasmic IleRS. The data, summarized in the table below, clearly illustrates the compound's preferential inhibition of the bacterial enzyme.
| Target Enzyme | Inhibitor | IC50 (µM) | Ki,app (nM) | Selectivity (fold) |
| E. coli IleRS | This compound | 0.18 ± 0.02 | 88 | >555 |
| H. sapiens IleRS | This compound | >100 | N/A |
Data sourced from De Ruysscher D, et al. Bioorg Med Chem. 2020.
The apparent inhibition constant (Ki,app) for E. coli IleRS was determined to be 88 nM. In contrast, the half-maximal inhibitory concentration (IC50) against human IleRS was found to be greater than 100 µM, indicating a selectivity of over 555-fold in favor of the bacterial enzyme. This significant therapeutic window underscores the potential of this compound as a lead compound for further development.
Experimental Protocols
The determination of the inhibitory potency and selectivity of this compound involved a robust biochemical assay that measures the enzymatic activity of IleRS. The following protocols provide a detailed methodology for the key experiments.
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This assay quantifies the aminoacylation activity of IleRS by measuring the amount of pyrophosphate (PPi) produced during the reaction. The detection of PPi is achieved using a malachite green-based colorimetric method.
Materials:
-
Purified recombinant E. coli IleRS and human cytoplasmic IleRS
-
This compound (dissolved in DMSO)
-
ATP (Adenosine 5'-triphosphate)
-
L-Isoleucine
-
E. coli or human tRNA mix
-
HEPES buffer (pH 7.5)
-
MgCl₂
-
KCl
-
DTT (Dithiothreitol)
-
Inorganic pyrophosphatase
-
Malachite Green Reagent
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: A master mix for the enzymatic reaction is prepared containing HEPES buffer, MgCl₂, KCl, DTT, ATP, L-Isoleucine, and the respective tRNA.
-
Inhibitor Addition: Serial dilutions of this compound are prepared and added to the wells of a 96-well plate. A control with DMSO alone is included.
-
Enzyme Addition: The reaction is initiated by adding the purified IleRS enzyme (E. coli or human) to each well.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the aminoacylation reaction to proceed.
-
Pyrophosphate Detection:
-
Inorganic pyrophosphatase is added to the reaction to convert the generated PPi into two molecules of inorganic phosphate (Pi).
-
The Malachite Green Reagent is then added to each well. This reagent forms a colored complex with the free phosphate.
-
-
Measurement: The absorbance of the colored product is measured using a spectrophotometer at a wavelength of 620-650 nm.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is determined by fitting the dose-response data to a suitable equation using graphing software. The Ki,app is calculated using the Cheng-Prusoff equation, taking into account the concentration of ATP used in the assay.
Whole-Cell Antibacterial Activity Assay
To assess the efficacy of this compound in a cellular context, a whole-cell antibacterial assay is performed.
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
This compound (dissolved in DMSO)
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: A fresh overnight culture of the bacterial strain is diluted to a standardized cell density.
-
Compound Addition: Serial dilutions of this compound are added to the wells of a 96-well plate.
-
Inoculation: The diluted bacterial culture is added to each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Growth Measurement: Bacterial growth is assessed by measuring the optical density (OD) at 600 nm using a microplate reader.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizing the Experimental Workflow and Selectivity
To further clarify the experimental process and the principle of selective inhibition, the following diagrams are provided.
Caption: Workflow for IleRS Inhibition Assay.
Caption: Selective Inhibition of Bacterial IleRS.
The pronounced selectivity of this compound for the bacterial enzyme makes it a compelling candidate for the development of new antibiotics. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate its therapeutic potential in combating bacterial infections.
A Researcher's Guide to Confirming the On-Target Effect of IleRS-IN-1 in Bacteria
For researchers, scientists, and drug development professionals, confirming that a novel antibacterial compound acts on its intended target is a critical step in the discovery pipeline. This guide provides a comparative framework for validating the on-target activity of IleRS-IN-1, a potent inhibitor of isoleucyl-tRNA synthetase (IleRS), using established methodologies and comparing its profile to the well-characterized IleRS inhibitor, Mupirocin.
Introduction to IleRS Inhibition
Isoleucyl-tRNA synthetase (IleRS) is an essential enzyme in bacteria, responsible for charging tRNA with isoleucine, a crucial step in protein synthesis.[1] Inhibition of this enzyme leads to the cessation of protein production and ultimately, bacterial cell death.[1] This makes IleRS a validated and attractive target for the development of new antibacterial agents. This compound has emerged as a potent and selective inhibitor of this enzyme.[2] In contrast, Mupirocin is a clinically used topical antibiotic that also targets bacterial IleRS.[3] Understanding the on-target effects of new inhibitors like this compound is paramount for their development as effective therapeutics.
Mechanism of Action of IleRS Inhibitors
Both this compound and Mupirocin function by binding to the IleRS enzyme, thereby preventing it from catalyzing the aminoacylation of tRNAIle. This inhibition can be competitive or non-competitive with respect to the substrates (isoleucine and ATP).[1][3] The disruption of this vital step in protein synthesis triggers a cascade of events within the bacterial cell, leading to growth inhibition.
Caption: Signaling pathway of IleRS inhibition.
Comparative Analysis: this compound vs. Mupirocin
A direct comparison between this compound and a known inhibitor like Mupirocin provides valuable context for its potential as a therapeutic agent.
| Feature | This compound | Mupirocin |
| Target | Isoleucyl-tRNA Synthetase (IleRS) | Isoleucyl-tRNA Synthetase (IleRS) |
| Potency (Ki,app) | 88 nM[2] | Varies; potent against susceptible strains[4] |
| Mechanism | Selective inhibitor of IleRS[2] | Binds to the active site of IleRS, competitive with isoleucine and ATP[4][5] |
| Clinical Use | Research compound | Topical antibiotic for skin infections (e.g., impetigo) and MRSA decolonization[3] |
| Known Resistance | Not extensively studied | Well-documented; mediated by mutations in the housekeeping ileS1 gene (low-level) or acquisition of a resistant ileS2 gene (high-level)[4][5] |
Experimental Protocols for On-Target Validation
A multi-pronged approach is essential to unequivocally confirm that the antibacterial activity of this compound is due to its inhibition of IleRS.
Caption: Experimental workflow for on-target validation.
Biochemical Assays: Direct Enzyme Inhibition
These assays directly measure the ability of this compound to inhibit the enzymatic activity of purified bacterial IleRS.
Objective: To determine the potency and kinetics of this compound against purified IleRS.
Protocol: ATP-PPi Exchange Assay
-
Enzyme and Substrates: Use purified recombinant bacterial IleRS. The substrates are L-isoleucine, ATP, and radiolabeled pyrophosphate ([³²P]PPi).
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, L-isoleucine, ATP, and varying concentrations of this compound or a control inhibitor (Mupirocin).
-
Initiation: Start the reaction by adding [³²P]PPi.
-
Incubation: Incubate at a constant temperature (e.g., 37°C) for a defined period.
-
Quenching and Detection: Stop the reaction and adsorb the resulting radiolabeled ATP ([³²P]ATP) onto activated charcoal. The unincorporated [³²P]PPi is washed away.
-
Quantification: Measure the radioactivity of the charcoal-adsorbed [³²P]ATP using a scintillation counter.
-
Data Analysis: Plot the inhibition of ATP formation against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.
Cell-Based Assays: Confirming the Mechanism in Whole Bacteria
These assays assess the effect of this compound on bacterial cells to confirm that its antibacterial activity aligns with the expected outcome of IleRS inhibition.
Objective: To demonstrate that this compound specifically inhibits protein synthesis in bacteria.
Protocol: Macromolecular Synthesis Assay
-
Bacterial Culture: Grow a bacterial strain of interest (e.g., Staphylococcus aureus or Escherichia coli) to the mid-logarithmic phase.
-
Inhibitor Treatment: Aliquot the culture and treat with this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC), a positive control (e.g., Mupirocin for protein synthesis, Ciprofloxacin for DNA synthesis, Rifampicin for RNA synthesis), and a no-drug control.
-
Radiolabeling: To separate aliquots for each condition, add a radiolabeled precursor for a specific macromolecule:
-
Protein Synthesis: [³H]Isoleucine or [³⁵S]Methionine
-
DNA Synthesis: [³H]Thymidine
-
RNA Synthesis: [³H]Uridine
-
Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine
-
-
Incubation and Sampling: Incubate the cultures and take samples at various time points (e.g., 0, 10, 20, 30 minutes).
-
Precipitation: Precipitate the macromolecules from the samples using trichloroacetic acid (TCA).
-
Detection: Collect the precipitate on a filter membrane, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of incorporated radioactivity over time for each condition. On-target inhibition of IleRS should show a specific and rapid dose-dependent decrease in the incorporation of the radiolabeled amino acid, with minimal immediate effect on DNA, RNA, or cell wall synthesis.
Genetic Approaches: Linking the Target to Resistance
This approach uses the power of bacterial genetics to provide strong evidence for the on-target activity of an inhibitor.
Objective: To demonstrate that mutations in the ileS gene confer resistance to this compound.
Protocol: Isolation and Characterization of Resistant Mutants
-
Spontaneous Resistance Selection: Plate a high density of susceptible bacteria (e.g., 10⁹ CFU) on agar plates containing this compound at a concentration 4-8 times the Minimum Inhibitory Concentration (MIC).
-
Incubation: Incubate the plates until resistant colonies appear.
-
Isolation and MIC Confirmation: Isolate individual resistant colonies and re-streak them on selective and non-selective media. Confirm the increased MIC of the resistant isolates to this compound compared to the parental strain.
-
Cross-Resistance Profiling: Test the resistant isolates against other classes of antibiotics to ensure the resistance is specific to IleRS inhibitors and not due to general mechanisms like efflux pumps. Also, test for cross-resistance to Mupirocin.
-
Target Gene Sequencing: Extract genomic DNA from the resistant isolates and the parental strain. Amplify the ileS gene using PCR.
-
Sequence Analysis: Sequence the ileS amplicons and compare the sequences to identify any mutations in the resistant isolates that are absent in the parental strain.
Logical Framework for On-Target Confirmation
The convergence of evidence from biochemical, cellular, and genetic assays provides a robust confirmation of the on-target effect of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. scbt.com [scbt.com]
- 3. What are IleRS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Exploring mechanisms of mupirocin resistance and hyper-resistance | Biochemical Society Transactions | Portland Press [portlandpress.com]
- 5. Exploring mechanisms of mupirocin resistance and hyper-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking IleRS-IN-1: A Comparative Guide to Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of IleRS-IN-1, a selective isoleucyl-tRNA synthetase (IleRS) inhibitor, against other well-established protein synthesis inhibitors. Understanding the relative potency and mechanism of action of these compounds is crucial for target validation, lead optimization, and the development of novel therapeutics. This document summarizes key performance data, details experimental methodologies for robust comparison, and visualizes the underlying biological pathways.
Introduction to Protein Synthesis Inhibition
Protein synthesis is a fundamental biological process and a key target for a diverse range of therapeutic agents, particularly antimicrobials and anti-cancer drugs. Inhibitors of this pathway can be broadly categorized based on their specific molecular targets within the complex machinery of translation. This guide focuses on comparing a targeted inhibitor, this compound, with other inhibitors that act on different stages of protein synthesis.
-
This compound & Mupirocin (Aminoacyl-tRNA Synthetase Inhibitors): These inhibitors specifically target isoleucyl-tRNA synthetase (IleRS), an enzyme responsible for charging tRNA with the amino acid isoleucine. By preventing the formation of isoleucyl-tRNA, they halt protein synthesis due to the lack of this essential building block.[1] Mupirocin is a clinically used topical antibiotic that also targets IleRS.[2]
-
Tetracycline (Ribosome A-Site Inhibitor): This broad-spectrum antibiotic binds to the 30S ribosomal subunit, sterically hindering the binding of aminoacyl-tRNA to the A-site of the ribosome. This effectively stalls the elongation phase of protein synthesis.
-
Puromycin (Peptide Chain Terminator): This aminonucleoside antibiotic mimics the 3' end of aminoacyl-tRNA. It enters the A-site of the ribosome and is incorporated into the growing polypeptide chain, causing premature chain termination and the release of a non-functional, puromycylated peptide.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the selected comparator compounds.
Disclaimer: The data presented below are compiled from various sources and may have been generated using different cell lines, bacterial strains, and experimental conditions. Therefore, a direct comparison of absolute values should be approached with caution. This information is intended to provide a relative understanding of the potency of these inhibitors.
| Inhibitor | Target | Organism/Cell Line | IC50 (Protein Synthesis) | Reference |
| This compound | Isoleucyl-tRNA Synthetase (IleRS) | Data Not Available | Data Not Available | - |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | ~0.03 µg/mL | [3] |
| Tetracycline | 30S Ribosomal Subunit | Escherichia coli | Data Not Available | - |
| Puromycin | Ribosome (A-Site) | Rabbit Reticulocyte Lysate | 9 µM | [4] |
| Puromycin | Ribosome (A-Site) | Jurkat Cells | 1 µg/mL | [5] |
| Inhibitor | Cell Line | CC50 (Cytotoxicity) | Assay | Reference |
| This compound | Data Not Available | Data Not Available | - | - |
| Mupirocin | Data Not Available | Data Not Available | - | - |
| Tetracycline | Data Not Available | Data Not Available | - | - |
| Puromycin | NIH/3T3 Fibroblasts | 3.96 µM | Impedance-based | [1] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which each inhibitor disrupts protein synthesis.
Caption: Mechanisms of action for different classes of protein synthesis inhibitors.
Experimental Protocols
To facilitate reproducible and comparative studies, detailed protocols for key assays are provided below.
Protein Synthesis Inhibition Assay (Radiolabeled Amino Acid Incorporation)
This assay quantitatively measures the rate of protein synthesis by monitoring the incorporation of a radiolabeled amino acid into newly synthesized proteins.
Materials:
-
Cell culture medium without methionine
-
[³⁵S]-Methionine
-
Test compounds (this compound and comparators)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Ethanol, 95%
-
Sodium hydroxide (NaOH), 0.1 M
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and culture to the desired confluency.
-
Wash cells with pre-warmed PBS.
-
Incubate cells in methionine-free medium for 1 hour to deplete intracellular methionine pools.
-
Add fresh methionine-free medium containing the test compounds at various concentrations. Include a vehicle control.
-
After a 30-minute pre-incubation with the inhibitors, add [³⁵S]-Methionine to a final concentration of 10 µCi/mL.
-
Incubate for 1-2 hours at 37°C.
-
Terminate the incubation by aspirating the medium and washing the cells twice with ice-cold PBS.
-
Precipitate the proteins by adding ice-cold 10% TCA to each well and incubate on ice for 30 minutes.
-
Aspirate the TCA and wash the protein precipitate twice with 95% ethanol.
-
Air-dry the plate.
-
Solubilize the protein precipitate by adding 0.1 M NaOH to each well and incubating at 37°C for 30 minutes.
-
Transfer the solubilized protein to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the radiolabeled amino acid incorporation assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells and culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
After cell attachment, add test compounds at various concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate for at least 1 hour at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Cytotoxicity Assay (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as a measure of cytotoxicity.
Materials:
-
Cells and culture medium
-
Test compounds
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Add test compounds at various concentrations and incubate for the desired period.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.
Conclusion
This compound represents a targeted approach to protein synthesis inhibition with a mechanism distinct from classical ribosome-targeting antibiotics. While direct comparative data is limited, this guide provides the foundational information and experimental framework necessary for researchers to conduct their own robust benchmarking studies. By employing standardized protocols, the scientific community can build a more comprehensive understanding of the relative efficacy and potential therapeutic applications of this compound and other novel protein synthesis inhibitors.
References
- 1. What are IleRS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Exploring mechanisms of mupirocin resistance and hyper-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of IRES-mediated translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Global quantification of newly synthesized proteins reveals cell type- and inhibitor-specific effects on protein synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
Comparative Analysis of Resistance Mechanisms to Isoleucyl-tRNA Synthetase Inhibitors: IleRS-IN-1 and Mupirocin
A guide for researchers and drug development professionals on the evolving landscape of resistance to inhibitors of isoleucyl-tRNA synthetase (IleRS), with a focus on the synthetic compound IleRS-IN-1 and the clinically established antibiotic, mupirocin.
This guide provides a comprehensive comparison of the known resistance mechanisms to two key inhibitors of isoleucyl-tRNA synthetase (IleRS): the novel synthetic inhibitor this compound and the widely used topical antibiotic, mupirocin. Understanding these resistance pathways is crucial for the development of new antimicrobial agents that can overcome existing resistance and for the strategic deployment of current therapies to minimize the emergence of resistant strains.
Introduction to IleRS Inhibition
Isoleucyl-tRNA synthetase is an essential enzyme responsible for charging isoleucine to its cognate tRNA, a critical step in protein synthesis. Inhibition of this enzyme leads to the cessation of protein production and ultimately, bacterial cell death. This mechanism makes IleRS an attractive target for antimicrobial drug development. Mupirocin, a natural product derived from Pseudomonas fluorescens, has been a successful topical antibiotic for decades, primarily used for the decolonization of methicillin-resistant Staphylococcus aureus (MRSA). However, its utility is increasingly threatened by the rise of resistance. This compound is a potent and selective synthetic inhibitor of IleRS, representing a newer generation of compounds targeting this enzyme.
Mechanisms of Resistance: A Head-to-Head Comparison
Resistance to IleRS inhibitors primarily arises through two main mechanisms: alterations in the target enzyme that reduce inhibitor binding, and the acquisition of a resistant version of the target enzyme.
Mupirocin Resistance
Mupirocin resistance is well-characterized and is categorized into two main levels:
-
Low-Level Resistance (LLR): This is typically associated with point mutations in the chromosomal ileS gene, which encodes the native IleRS. These mutations lead to amino acid substitutions that decrease the binding affinity of mupirocin to the enzyme.
-
High-Level Resistance (HLR): This is predominantly mediated by the acquisition of a plasmid-borne gene, mupA (also known as ileS2). This gene encodes a distinct, resistant form of IleRS that is not effectively inhibited by mupirocin, allowing the bacteria to synthesize proteins even in the presence of the drug. A less common gene, mupB, can also confer high-level resistance.
This compound Resistance
As a more recent synthetic compound, dedicated studies on the specific resistance mechanisms to this compound are limited. However, based on the known mechanisms of resistance to other IleRS inhibitors and general principles of antibiotic resistance development, the primary anticipated mechanism is through mutations in the ileS gene. These mutations would likely alter the binding site of this compound on the enzyme, thereby reducing its inhibitory activity. The potential for acquisition of a resistance-conferring gene, similar to mupA for mupirocin, remains a theoretical possibility but has not yet been documented for this compound.
Quantitative Data on Resistance
The following table summarizes the key quantitative data related to the resistance profiles of mupirocin. Data for this compound is largely extrapolated due to the current lack of specific studies.
| Parameter | Mupirocin | This compound |
| Primary Resistance Mechanism | Point mutations in ileS (LLR), Acquisition of mupA/mupB (HLR) | Point mutations in ileS (anticipated) |
| Frequency of Spontaneous Resistance | Varies depending on the bacterial strain and experimental conditions. | Not yet determined experimentally. |
| Key Mutations | V588F, G593V in IleRS (conferring LLR) | Not yet identified. |
| Resistance-Conferring Genes | mupA, mupB | Not yet identified. |
| Fold-Increase in MIC (Minimum Inhibitory Concentration) due to Resistance | LLR: 4- to 64-fold; HLR: >256-fold | Not yet determined experimentally. |
Experimental Protocols
This section details the methodologies for key experiments used to investigate resistance to IleRS inhibitors.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism (e.g., Staphylococcus aureus).
-
Preparation of Antimicrobial Dilutions: A series of twofold dilutions of the IleRS inhibitor (mupirocin or this compound) are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each dilution of the antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control (no antimicrobial) and a sterility control (no bacteria) are included.
-
Incubation: The inoculated tubes or microplates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
In Vitro Selection of Resistant Mutants
Objective: To generate and isolate bacterial mutants with resistance to an IleRS inhibitor.
Protocol:
-
Serial Passage: A culture of the susceptible bacterial strain is grown in the presence of a sub-inhibitory concentration (e.g., 0.5 x MIC) of the IleRS inhibitor.
-
Daily Passaging: Each day, a small volume of the culture is transferred to fresh broth containing a slightly higher concentration of the inhibitor.
-
Monitoring for Growth: The cultures are monitored for turbidity, indicating bacterial growth.
-
Isolation of Resistant Mutants: Once growth is observed at a significantly higher concentration of the inhibitor, the culture is plated on agar containing the same concentration of the inhibitor to isolate individual resistant colonies.
-
Characterization of Mutants: The MIC of the inhibitor for the isolated mutants is determined to confirm the level of resistance.
Identification of Mutations in the ileS Gene
Objective: To identify genetic mutations in the ileS gene that may confer resistance to IleRS inhibitors.
Protocol:
-
Genomic DNA Extraction: Genomic DNA is extracted from both the susceptible parent strain and the resistant mutant strains.
-
PCR Amplification: The ileS gene is amplified from the extracted genomic DNA using specific primers.
-
DNA Sequencing: The amplified PCR product is sequenced using a reliable sequencing method (e.g., Sanger sequencing or next-generation sequencing).
-
Sequence Analysis: The nucleotide sequence of the ileS gene from the resistant mutants is compared to that of the susceptible parent strain to identify any mutations.
-
Confirmation of Mutation's Role: Site-directed mutagenesis can be performed to introduce the identified mutation into the susceptible parent strain to confirm its role in conferring resistance.
Visualizing Resistance Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanisms of mupirocin resistance.
Comparative Analysis of Isoleucyl-tRNA Synthetase Inhibitors: IleRS-IN-1 and Beyond
A detailed guide for researchers and drug development professionals on the binding modes and inhibitory activities of key Isoleucyl-tRNA Synthetase (IleRS) ligands.
Isoleucyl-tRNA synthetase (IleRS) is a critical enzyme in protein synthesis, responsible for the accurate attachment of isoleucine to its corresponding tRNA. Its essential role makes it an attractive target for the development of novel antimicrobial and therapeutic agents. This guide provides a comparative analysis of the binding modes and inhibitory potencies of IleRS-IN-1 and other notable IleRS ligands, including the clinically used antibiotic mupirocin, the potent natural product thiomarinol A, the highly selective inhibitor NSC70422, and the emerging class of allosteric thienopyrimidine inhibitors.
Quantitative Comparison of Ligand Binding
The following table summarizes the key binding parameters for various IleRS inhibitors. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
| Ligand | Target Organism/Enzyme | Binding Parameter | Value | Inhibition Mode |
| This compound | Not Specified | Ki,app | 88 nM | Not Specified |
| Mupirocin | Staphylococcus aureus IleRS | Ki,app | 12 ± 2 nM | Competitive |
| Staphylococcus aureus IleRS | Kd | 18 ± 7 pM | Competitive | |
| Thiomarinol A | Staphylococcus aureus IleRS | Ki,app | 19 ± 4 nM | Competitive |
| Staphylococcus aureus IleRS | Kd | 11 ± 6 fM | Competitive | |
| NSC70422 | Trypanosoma brucei IleRS | Ki | 2.7 ± 1.4 nM | Competitive |
| Thienopyrimidine (MMV1091186) | Plasmodium vivax cIRS | IC50 | 0.87 ± 0.25 µM | Allosteric, Non-competitive |
| Thienopyrimidine (MMV019869) | Plasmodium vivax cIRS | IC50 | 2.82 ± 0.37 µM | Allosteric, Non-competitive |
Binding Modes and Mechanisms of Action
The inhibitory mechanisms of these ligands vary, providing different strategies for targeting IleRS.
This compound is a potent inhibitor, though its specific mode of action is not detailed in publicly available literature. Its apparent inhibition constant (Ki,app) of 88 nM suggests a strong interaction with the enzyme.
Mupirocin and Thiomarinol A are both competitive inhibitors that target the canonical active site of IleRS, where the substrates isoleucine and ATP bind. Mupirocin, a well-established antibiotic, mimics the isoleucyl-adenylate intermediate.[1] Thiomarinol A, a hybrid natural product, demonstrates exceptionally tight binding, with a dissociation constant in the femtomolar range, making it one of the most potent IleRS inhibitors discovered.[2][3]
NSC70422 is a highly potent and selective competitive inhibitor of Trypanosoma brucei IleRS, the causative agent of African sleeping sickness. Its low nanomolar Ki value highlights its potential as a therapeutic lead for this parasitic disease.
Thienopyrimidine compounds represent a newer class of IleRS inhibitors that act through an allosteric, non-competitive mechanism.[3] They bind to a site distinct from the active site, inducing a conformational change that inhibits enzyme activity. This different mode of action may offer advantages in overcoming resistance mechanisms that affect active site binders.
Visualizing Binding Mechanisms and Experimental Workflows
Caption: Binding mechanisms of different IleRS inhibitors.
Caption: A typical workflow for an IleRS enzyme inhibition assay.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination and comparison of ligand binding affinities. Below are summaries of common methods used to study IleRS inhibitors.
Enzyme Inhibition Assay (General Protocol)
This assay measures the effect of an inhibitor on the catalytic activity of IleRS.
-
Reagent Preparation:
-
Purified IleRS enzyme.
-
Substrates: Isoleucine and ATP.
-
Reaction buffer (e.g., Tris-HCl or HEPES with MgCl2 and DTT).
-
Inhibitor stock solution (typically in DMSO).
-
-
Assay Procedure:
-
Prepare a series of dilutions of the inhibitor.
-
In a microplate, add the reaction buffer, IleRS enzyme, and the inhibitor at various concentrations. A control with no inhibitor is included.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Initiate the reaction by adding the substrates (isoleucine and ATP).
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
Measure the enzyme activity. This can be done by various methods, such as:
-
ATP Depletion Assay: Measure the remaining ATP concentration using a luciferase-based kit (e.g., Kinase-Glo™). A decrease in luminescence indicates ATP consumption by IleRS.[3]
-
Pyrophosphate (PPi) Detection: Measure the production of PPi, a byproduct of the aminoacylation reaction, using a fluorescent or colorimetric assay.
-
Radiolabeled Amino Acid Incorporation: Use a radiolabeled amino acid (e.g., [³H]-isoleucine) and measure its incorporation into tRNA.
-
-
-
Data Analysis:
-
Plot the enzyme activity against the inhibitor concentration.
-
Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors, which requires knowledge of the substrate concentration and the Michaelis constant (Km).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation:
-
Dialyze both the IleRS enzyme and the ligand into the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles.
-
Accurately determine the concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the IleRS solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
A control experiment, injecting the ligand into the buffer alone, is performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data (heat flow per injection) is integrated to obtain the heat change for each injection.
-
The heat changes are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[2]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
-
Chip Preparation:
-
Immobilize the IleRS enzyme (ligand) onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling or other appropriate chemistry.
-
A reference channel is prepared by immobilizing a non-specific protein or by deactivating the surface to subtract non-specific binding.
-
-
Binding Measurement:
-
Inject a series of concentrations of the inhibitor (analyte) over the sensor chip surface at a constant flow rate.
-
The association of the inhibitor to the immobilized IleRS is monitored in real-time as an increase in the response units (RU).
-
After the association phase, a buffer is flowed over the chip to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from the reference channel.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.
-
Conclusion
The comparative analysis of IleRS inhibitors reveals a diverse landscape of binding modes and potencies. While competitive inhibitors like mupirocin and the exceptionally potent thiomarinol A have demonstrated clinical and preclinical success, the emergence of allosteric inhibitors such as the thienopyrimidines opens new avenues for drug development, potentially circumventing existing resistance mechanisms. The data and protocols presented in this guide offer a valuable resource for researchers aiming to discover and characterize novel IleRS inhibitors with improved therapeutic profiles.
References
- 1. The Hybrid Antibiotic Thiomarinol A Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of IleRS-IN-1
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. While specific disposal instructions for the novel Isoleucyl-tRNA Synthetase (IleRS) inhibitor, IleRS-IN-1, are not publicly documented, established best practices for the disposal of similar small molecule inhibitors provide a clear and safe path forward. This guide outlines the essential procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
The cornerstone of chemical waste management is the principle that no experiment should begin without a clear plan for the disposal of all resulting waste. All chemical waste, including this compound and materials contaminated with it, must be treated as hazardous unless confirmed otherwise.
Step-by-Step Disposal Protocol for this compound
The following procedures provide a framework for the safe handling and disposal of waste containing this compound.
Waste Characterization and Segregation
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. Mixing different waste streams is not only dangerous, as it can cause unintended chemical reactions, but it also complicates the disposal process.
-
Do Not Mix Waste Streams : Keep different types of chemical waste separate. In particular, do not mix non-hazardous waste with hazardous waste[1].
-
Aqueous vs. Organic Waste : Collect aqueous waste (water-based solutions) separately from organic solvent waste[2].
-
Halogenated vs. Non-Halogenated Solvents : If organic solvents are used, segregate halogenated solvents (e.g., dichloromethane, chloroform) from non-halogenated solvents (e.g., methanol, ethanol, hexane, ethyl acetate)[3]. This is because halogenated solvents often require specific disposal methods like incineration at particular temperatures.
-
Solid vs. Liquid Waste : Keep solid and liquid waste in separate, clearly marked containers[4].
-
Liquid Waste : This includes any remaining stock solutions of this compound, reaction mixtures, and the first rinse of any container that held the compound.
-
Solid Waste : This category includes contaminated personal protective equipment (PPE) such as gloves and lab coats, plasticware (pipette tips, tubes), and chemical wipes[3]. Sharps, such as needles and blades, must be disposed of in designated puncture-resistant containers.
-
Container Selection and Labeling
The integrity of waste containers is paramount to preventing leaks and ensuring the safety of all personnel.
-
Use Appropriate Containers : Waste containers must be made of a material compatible with the chemicals they hold. For instance, do not store strong acids or bases in metal containers. When possible, use the original chemical container for the corresponding waste[5]. Plastic containers are often preferred[5].
-
Label Containers Clearly : All waste containers must be accurately and clearly labeled as soon as waste is added[5][6]. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name of all contents (e.g., "this compound in DMSO," "Methanol," "Acetonitrile"). Avoid using abbreviations or chemical formulas.
-
The approximate concentration or percentage of each component.
-
Relevant hazard information (e.g., flammable, corrosive, toxic).
-
The date the waste was first added to the container.
-
-
Keep Containers Closed : Waste containers must be kept securely closed at all times, except when adding waste[2][5]. This prevents the release of volatile organic compounds (VOCs) and protects against spills.
Storage of Chemical Waste
Waste must be stored safely in a designated area within the laboratory.
-
Designated Satellite Accumulation Area : Hazardous waste should be stored in a designated "Satellite Accumulation Area" that is near the point of generation and under the control of laboratory personnel[5][7].
-
Secondary Containment : Store waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills[1][8].
-
Segregate Incompatibles : Ensure that incompatible wastes are physically separated to prevent accidental mixing and dangerous reactions[7][8].
Arranging for Disposal
Laboratory personnel are responsible for the proper management of waste within their workspace, but the final disposal is handled by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Contact Your EHS Office : Familiarize yourself with your institution's specific procedures for chemical waste pickup. Typically, a request is submitted to the EHS office, which then collects the waste from the laboratory[5][8].
-
Never Use the Drain : Hazardous chemicals, including solutions containing this compound, must not be poured down the sink[5][8].
-
Do Not Evaporate : Chemical waste should never be left to evaporate in a fume hood as a method of disposal[1][8].
Experimental Protocols: Potential for Chemical Deactivation
For certain classes of enzyme inhibitors, chemical deactivation before disposal can be an effective way to reduce their hazard. Research has shown that some sulfonyl fluoride and chloromethyl ketone-based enzyme inhibitors can be completely degraded by treatment with 1M sodium hydroxide (NaOH)[9]. This process renders the compounds non-mutagenic[9].
While the specific reactivity of this compound with NaOH is not known, this suggests a potential avenue for deactivation that could be investigated. Any such procedure should be thoroughly evaluated on a small scale within the laboratory to confirm its efficacy and safety before being adopted as a standard protocol.
Data Presentation: Chemical Waste Segregation Guidelines
The following table summarizes key quantitative guidelines for the segregation and storage of common laboratory chemical waste streams. Adherence to these guidelines is essential for regulatory compliance and safety.
| Waste Category | Description & Examples | pH Range (for aqueous) | Storage & Segregation Guidelines | Disposal Route |
| Aqueous Acidic Waste | Water-based solutions containing acids. (e.g., Hydrochloric acid, sulfuric acid solutions) | ≤ 2 | Store in a dedicated, acid-compatible container. Keep separate from bases and reactive metals. | Neutralization, followed by disposal via EHS. |
| Aqueous Basic Waste | Water-based solutions containing bases. (e.g., Sodium hydroxide, potassium hydroxide solutions) | ≥ 12.5 | Store in a dedicated, base-compatible container. Keep separate from acids. | Neutralization, followed by disposal via EHS. |
| Non-Halogenated Organic Solvents | Organic solvents that do not contain halogens. (e.g., Methanol, ethanol, acetone, hexane, ethyl acetate) | N/A | Collect in a solvent-compatible container. Keep away from ignition sources. Segregate from halogenated solvents. | Incineration or fuel blending via EHS. |
| Halogenated Organic Solvents | Organic solvents containing halogens. (e.g., Dichloromethane, chloroform, carbon tetrachloride) | N/A | Collect in a designated, compatible container. Segregate from non-halogenated solvents. | Incineration via EHS. |
| Solid Chemical Waste | Items contaminated with hazardous chemicals. (e.g., Contaminated gloves, pipette tips, weighing paper) | N/A | Collect in a clearly labeled, sealed bag or container. | Incineration via EHS. |
| Acute Hazardous Waste (P-listed) | Chemicals considered acutely toxic by the EPA. (e.g., Sodium azide, osmium tetroxide, sodium cyanide) | N/A | Accumulation is limited to 1 quart of liquid or 1 kg of solid at any one time[1][5]. Requires immediate pickup when this limit is reached. | Specialized disposal via EHS. |
Mandatory Visualization: Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the Segregation and Disposal of this compound Waste.
By adhering to these established protocols, researchers can ensure that the disposal of this compound is managed in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the final authority on waste disposal procedures.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. unigoa.ac.in [unigoa.ac.in]
- 4. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. Degradation and disposal of some enzyme inhibitors. Scientific note - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for Handling IleRS-IN-1
This guide provides crucial safety and logistical information for the handling and disposal of IleRS-IN-1, an isoleucyl-tRNA synthetase inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure through skin contact, inhalation, or accidental ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses or goggles | Should be worn at all times in the laboratory. Use safety goggles for enhanced protection against splashes. |
| Body Protection | Laboratory coat | A full-length, buttoned laboratory coat is required to protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume hood | All handling of powdered or volatile forms of this compound should be conducted within a certified chemical fume hood to prevent inhalation of aerosols or vapors. |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling this compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. This includes a lab coat, safety glasses, and chemical-resistant gloves.[1]
-
Weighing and Aliquoting: If working with a powdered form of the compound, conduct all weighing and aliquoting within a chemical fume hood to minimize inhalation risks. Use appropriate tools to handle the compound and avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. Ensure the container is properly labeled with the compound name, concentration, date, and your initials.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.[1]
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated solid waste, including used gloves, weigh boats, and absorbent materials from spills, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed, and chemical-resistant waste container. Do not pour chemical waste down the drain.[2]
-
Sharps: Any sharps, such as needles or razor blades, that come into contact with this compound must be disposed of in a designated sharps container to prevent accidental punctures.[1]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.[2]
Signaling Pathways and Experimental Workflows
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
